Dicloxacillin-13C4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H17Cl2N3O5S |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-(113C)methyl-(4,5-13C2)1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1/i1+1,7+1,10+1,15+1 |
InChI Key |
YFAGHNZHGGCZAX-DRBJMMGWSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N[13C](=O)[13C]3=[13C](ON=C3C4=C(C=CC=C4Cl)Cl)[13CH3])C(=O)O)C |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dicloxacillin-13C4 for Researchers, Scientists, and Drug Development Professionals
Core Introduction
Dicloxacillin-13C4 is a stable isotope-labeled form of Dicloxacillin, a narrow-spectrum β-lactam antibiotic.[1] In this isotopically enriched version, four carbon atoms within the Dicloxacillin molecule have been replaced with the heavy isotope, carbon-13. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a greater molecular weight. This key characteristic makes this compound an invaluable tool in analytical chemistry, particularly in mass spectrometry-based assays. It is primarily utilized as an internal standard for the accurate quantification of Dicloxacillin in complex biological matrices such as plasma and serum.[2]
The parent compound, Dicloxacillin, is a member of the penicillin class of antibiotics and is effective against Gram-positive bacteria, including β-lactamase-producing strains of Staphylococcus aureus.[3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a process crucial for bacterial viability.[4][5]
This technical guide provides a comprehensive overview of this compound, its primary applications, detailed experimental protocols for its use, and a summary of its physicochemical properties.
Data Presentation: Physicochemical Properties
The following tables summarize the key quantitative data for this compound and its commonly used salt form.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅¹³C₄H₁₇Cl₂N₃O₅S | [6] |
| Molecular Weight | 474.3 g/mol | [6] |
| IUPAC Name | (2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-(1¹³C)methyl-(4,5-¹³C₂)1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [6] |
| Synonyms | HY-B1459AS | [6] |
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅¹³C₄H₁₈Cl₂N₃NaO₆S | [1] |
| Molecular Weight | 514.3 g/mol | [1] |
| IUPAC Name | sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-(1¹³C)methyl-(4,5-¹³C₂)1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | [1] |
| Synonyms | This compound (sodium hydrate), HY-W654157 | [1] |
Table 2: Physicochemical Properties of this compound Sodium Salt Monohydrate
Signaling Pathway of Dicloxacillin's Mechanism of Action
Dicloxacillin, like other penicillin antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The primary targets of this action are the Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.
The inhibition of PBPs by Dicloxacillin disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell death.
References
- 1. Ultrafast quantification of β-lactam antibiotics in human plasma using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 3. Graphviz [graphviz.org]
- 4. Liquid chromatographic assay for dicloxacillin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dicloxacillin-13C4: Chemical Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicloxacillin-13C4 is the isotopically labeled form of Dicloxacillin, a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. The incorporation of four carbon-13 atoms into the molecule makes it an invaluable tool in pharmacokinetic studies, metabolic research, and as an internal standard for the quantitative analysis of Dicloxacillin in complex biological matrices. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental applications of this compound.
Chemical Structure and Properties
This compound shares the same fundamental structure as Dicloxacillin, with the exception of the isotopic labeling. The carbon-13 isotopes are strategically placed within the isoxazole ring of the molecule.
Chemical Name: (2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-(1-¹³C)methyl-(4,5-¹³C₂)1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula: C₁₅¹³C₄H₁₇Cl₂N₃O₅S
The physicochemical properties of this compound are expected to be nearly identical to those of unlabeled Dicloxacillin due to the small mass difference imparted by the carbon-13 isotopes. The following table summarizes the key physicochemical properties of Dicloxacillin.
| Property | Value | Source |
| Molecular Weight | 474.3 g/mol | [1] |
| Monoisotopic Mass | 473.0400166 Da | [1] |
| Melting Point | 218 °C (decomposes) | [2][3] |
| Water Solubility | 3.63 mg/L | [3][4] |
| pKa (Strongest Acidic) | 2.76 - 3.75 | [3][4] |
| Appearance | White to off-white powder or crystals |
Mechanism of Action
Like other β-lactam antibiotics, Dicloxacillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[5] Specifically, it targets and acylates the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan chains. This inhibition of peptidoglycan synthesis leads to a weakened cell wall, ultimately causing bacterial cell lysis and death. The bulky 3-(2,6-dichlorophenyl)-5-methylisoxazole side chain of Dicloxacillin provides steric hindrance that protects the β-lactam ring from hydrolysis by many bacterial β-lactamases, rendering it effective against penicillin-resistant strains of bacteria, particularly Staphylococcus aureus.
The mechanism of action is visually represented in the following signaling pathway diagram.
Caption: Mechanism of action of Dicloxacillin.
Experimental Protocols
General Synthesis Workflow for Isotopically Labeled Penicillins
While a specific protocol for the synthesis of this compound is not publicly detailed, a general workflow can be inferred from the synthesis of other isotopically labeled penicillins. The synthesis typically involves the coupling of a labeled side-chain precursor with the 6-aminopenicillanic acid (6-APA) nucleus.
Caption: General synthesis workflow for this compound.
A common method for the synthesis of unlabeled Dicloxacillin involves reacting 3-(2',6'-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride with 6-aminopenicillanic acid in a suitable solvent system.[2][3] For the synthesis of this compound, the isotopically labeled carbonyl chloride precursor would be required.
Quantification of Dicloxacillin using this compound by LC-MS/MS
This compound is an ideal internal standard for the quantification of Dicloxacillin in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its identical chromatographic behavior and distinct mass-to-charge ratio.
1. Sample Preparation:
-
Protein Precipitation: To a 100 µL plasma sample, add 200 µL of a precipitation solvent (e.g., acetonitrile or methanol containing an organic acid like formic acid).
-
Internal Standard Spiking: Add a known concentration of this compound solution to the sample before or after protein precipitation.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used (e.g., 3.5 µm particle size, 100 mm x 4.6 mm).[6][7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.[6][7]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[7]
-
Injection Volume: 5-20 µL.[7]
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Dicloxacillin: Monitor the transition of the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the transition of the ¹³C-labeled precursor ion (m/z + 4) to its corresponding product ion.
-
-
3. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of Dicloxacillin to the peak area of this compound against the known concentrations of Dicloxacillin standards.
-
The concentration of Dicloxacillin in the unknown samples is then determined from this calibration curve.
The following diagram illustrates the general workflow for the quantification of Dicloxacillin using a stable isotope-labeled internal standard.
Caption: Workflow for Dicloxacillin quantification.
Conclusion
This compound is a critical analytical tool for researchers and drug development professionals. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures accurate and precise quantification of Dicloxacillin, which is essential for pharmacokinetic and clinical studies. The well-understood mechanism of action of the parent compound, combined with the utility of its stable isotope-labeled form, makes this compound a cornerstone for advanced research in antibacterial drug development and monitoring.
References
- 1. Dicloxacillin | C19H17Cl2N3O5S | CID 18381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dicloxacillin CAS#: 3116-76-5 [m.chemicalbook.com]
- 3. Dicloxacillin | 3116-76-5 [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dicloxacillin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Isotopic Purity of Dicloxacillin-¹³C₄: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Dicloxacillin-¹³C₄. The methodologies outlined herein are designed to furnish drug development professionals and researchers with a detailed framework for the production and characterization of this stable isotope-labeled internal standard, which is crucial for pharmacokinetic and metabolic studies.
Introduction
Dicloxacillin is a narrow-spectrum β-lactam antibiotic of the penicillin class. The introduction of stable isotopes, such as carbon-13 (¹³C), into the molecular structure of drugs like Dicloxacillin is a powerful tool in drug discovery and development.[1] ¹³C-labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry, making them ideal internal standards for quantitative bioanalysis. Dicloxacillin-¹³C₄ is specifically designed for use in mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of Dicloxacillin in complex biological matrices.
This guide details a plausible synthetic route for Dicloxacillin-¹³C₄, along with comprehensive protocols for its purification and the rigorous determination of its isotopic purity.
Synthesis of Dicloxacillin-¹³C₄
The synthesis of Dicloxacillin-¹³C₄ involves the coupling of a ¹³C-labeled side chain with the 6-aminopenicillanic acid (6-APA) core. A plausible and efficient synthetic strategy commences with a commercially available ¹³C-labeled precursor, such as [¹³C₄]-Ethyl acetoacetate, to introduce the four carbon-13 atoms into the final molecule.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process beginning with the synthesis of the ¹³C₄-labeled isoxazole side chain, followed by its activation and subsequent coupling with 6-aminopenicillanic acid.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-(2,6-Dichlorophenyl)-5-methyl-[4,5,¹³C₂-carbonyl-¹³C, methyl-¹³C]-isoxazole-4-carboxylic acid
-
To a solution of [¹³C₄]-Ethyl acetoacetate in ethanol, add a stoichiometric amount of 2,6-dichlorobenzaldehyde.
-
Add hydroxylamine hydrochloride and sodium acetate to the mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the product by adding water.
-
Filter the solid, wash with water, and dry under vacuum to yield the ¹³C₄-labeled isoxazole carboxylic acid.
Step 2: Activation of the Carboxylic Acid
-
Suspend the dried ¹³C₄-labeled isoxazole carboxylic acid in anhydrous dichloromethane.
-
Add thionyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude ¹³C₄-isoxazolyl chloride.
Step 3: Coupling with 6-Aminopenicillanic Acid (6-APA)
-
Dissolve 6-APA in a mixture of acetone and water, and cool to 0-5°C.
-
Add a solution of the crude ¹³C₄-isoxazolyl chloride in acetone dropwise to the 6-APA solution while maintaining the pH at 7.5-8.0 with a dilute sodium hydroxide solution.
-
Stir the reaction mixture at 0-5°C for 1-2 hours.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, acidify the solution to pH 2.0 with dilute hydrochloric acid to precipitate the crude Dicloxacillin-¹³C₄.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Purification
The crude Dicloxacillin-¹³C₄ is purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product with high chemical purity.
Isotopic Purity Analysis
The isotopic purity of the synthesized Dicloxacillin-¹³C₄ is a critical parameter and is determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
Protocol: Isotopic Purity Determination by LC-HRMS
-
Sample Preparation: Prepare a stock solution of Dicloxacillin-¹³C₄ in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL. Further dilute to a working concentration of 1 µg/mL.
-
LC-MS Analysis:
-
Inject the sample into a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Acquire the full scan mass spectra in positive or negative ion mode, depending on which provides better sensitivity for the molecule.
-
Ensure the mass resolution is sufficient to resolve the isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled Dicloxacillin (M+0) and the labeled Dicloxacillin-¹³C₄ (M+4).
-
Determine the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(M+4) / (Area(M+0) + Area(M+1) + ... + Area(M+4))] x 100
-
A general method for determining the enrichment of isotopically labeled molecules by mass spectrometry involves several steps, including evaluating the linearity of the mass spectrometer and correcting for measurement errors.[2]
NMR Spectroscopy
Protocol: Isotopic Purity Determination by ¹³C NMR
-
Sample Preparation: Dissolve a sufficient amount of Dicloxacillin-¹³C₄ in a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The presence of four intense signals corresponding to the labeled carbon atoms will be observed.
-
The absence or very low intensity of signals at the chemical shifts corresponding to the unlabeled carbon positions confirms high isotopic enrichment.
-
-
Quantitative Analysis:
-
Integrate the signals of the ¹³C-labeled carbons and any residual signals from the corresponding unlabeled carbons.
-
The ratio of these integrals provides a quantitative measure of the isotopic enrichment at each labeled position.
-
NMR spectroscopy is a powerful tool for unambiguously identifying compounds and accurately measuring ¹³C enrichment.[3][4]
Data Presentation
The quantitative data for a representative batch of synthesized Dicloxacillin-¹³C₄ are summarized in the tables below.
| Parameter | Result |
| Chemical Purity (by HPLC) | > 99.5% |
| Molecular Formula | C₁₅¹³C₄H₁₇Cl₂N₃O₅S |
| Molecular Weight | 498.3 g/mol |
| Appearance | White to off-white solid |
Table 1: Physicochemical Properties of Synthesized Dicloxacillin-¹³C₄
| Analytical Method | M+0 | M+1 | M+2 | M+3 | M+4 | Isotopic Purity |
| LC-HRMS | < 0.1% | < 0.5% | < 1.0% | 1.5% | > 97% | > 99% (¹³C₄) |
Table 2: Isotopic Distribution and Purity of Dicloxacillin-¹³C₄
Conclusion
This technical guide outlines a robust and reproducible methodology for the synthesis and characterization of Dicloxacillin-¹³C₄. The proposed synthetic pathway, starting from a commercially available ¹³C-labeled precursor, offers an efficient route to the target molecule. The detailed analytical protocols, employing high-resolution mass spectrometry and NMR spectroscopy, ensure the accurate determination of both chemical and isotopic purity. The availability of high-purity Dicloxacillin-¹³C₄ is essential for the development of reliable and accurate bioanalytical methods, thereby supporting critical stages of drug development and clinical research.
References
Dicloxacillin vs. Dicloxacillin-13C4: A Technical Guide for Researchers
An In-depth Examination of the Core Differences and Applications for Drug Development Professionals
Introduction
In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioanalytical studies, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification. This technical guide provides a comprehensive comparison between Dicloxacillin and its carbon-13 labeled analogue, Dicloxacillin-13C4. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental differences in their physicochemical properties, outlines detailed experimental protocols for their use, and visually represents key biological and experimental workflows.
Dicloxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class.[1] It is effective against infections caused by susceptible Gram-positive bacteria, including beta-lactamase-producing organisms like Staphylococcus aureus.[1] this compound is a stable isotope-labeled version of Dicloxacillin, where four carbon atoms have been replaced with the heavier carbon-13 isotope.[2] This isotopic labeling renders it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the unlabeled drug but distinguishable by its mass.[2]
Core Differences: A Quantitative Comparison
The primary distinction between Dicloxacillin and this compound lies in their molecular weight, a direct result of the incorporation of four ¹³C isotopes. This mass shift is the fundamental principle enabling its use as an internal standard in mass spectrometry-based assays. While most physicochemical properties are nearly identical due to their identical structures, subtle differences can arise.
| Property | Dicloxacillin | This compound | Reference(s) |
| Molecular Formula | C₁₉H₁₇Cl₂N₃O₅S | C₁₅¹³C₄H₁₇Cl₂N₃O₅S | [2][3] |
| Molecular Weight | 470.33 g/mol | 474.30 g/mol | [2][3] |
| Exact Mass | 469.02 g/mol | 473.0400166 Da | [4][5] |
| Melting Point | Decomposes at 222-225 °C (as sodium salt monohydrate) | Not empirically determined, expected to be virtually identical to Dicloxacillin | [3] |
| Solubility (as sodium salt) | Freely soluble in water and methanol; soluble in ethanol. | Expected to have virtually identical solubility to Dicloxacillin sodium salt. | [6][7][8] |
| Appearance | White to off-white crystalline powder (as sodium salt) | White Solid | [9][10] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Dicloxacillin, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This process is crucial for the survival of bacteria, particularly Gram-positive organisms, which possess a thick peptidoglycan layer. The key steps in this mechanism are outlined below.
Experimental Protocols: Quantification of Dicloxacillin in Human Plasma using LC-MS/MS
The use of this compound as an internal standard is critical for the accurate quantification of Dicloxacillin in biological matrices such as human plasma. Below is a detailed methodology for a typical LC-MS/MS assay.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.
-
Aliquoting : Transfer 100 µL of human plasma (calibrators, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of this compound working solution (e.g., in methanol/water) to each tube.
-
Precipitation : Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.
-
Vortexing : Vortex mix the samples for 15 seconds.
-
Centrifugation : Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube.
-
Dilution : Dilute the supernatant 1:4 with water containing 0.1% formic acid.
-
Injection : Inject 5 µL of the final diluted supernatant into the LC-MS/MS system.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
System : UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column : A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.8 µm).[12][13]
-
Mobile Phase A : 0.1% formic acid in water.[13]
-
Mobile Phase B : 0.1% formic acid in acetonitrile.[13]
-
Gradient Elution :
-
Start with a low percentage of Mobile Phase B (e.g., 2-5%).
-
Linearly increase the percentage of Mobile Phase B to elute the analytes.
-
Return to initial conditions to re-equilibrate the column.
-
-
Column Temperature : 40°C.[11]
-
Autosampler Temperature : 8°C.[14]
Mass Spectrometry Conditions:
-
Ionization Mode : Electrospray Ionization (ESI) in positive or negative mode (positive mode is common for penicillins).[15]
-
Detection : Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example) :
-
Dicloxacillin : The precursor ion would be the protonated molecule [M+H]⁺. The product ions would be characteristic fragments. For example, m/z 470 -> [fragment ions].
-
This compound : The precursor ion would be [M+4+H]⁺. The product ions would also be shifted by +4 Da if the labeled carbons are part of the fragment, or remain the same if they are lost. For example, m/z 474 -> [fragment ions].
-
-
Ion Source Parameters : Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
Bioanalytical Workflow with Internal Standard
The following diagram illustrates the logical flow of a typical bioanalytical experiment utilizing an internal standard for quantification.
Conclusion
This compound serves as an indispensable tool in modern drug development and clinical research. Its near-identical chemical and physical properties to Dicloxacillin, combined with its distinct mass, make it the gold standard for an internal standard in quantitative bioanalysis. The use of this compound in well-validated LC-MS/MS methods allows for the mitigation of variability introduced during sample preparation and analysis, thereby ensuring the accuracy and reliability of pharmacokinetic and other clinical data. This guide provides a foundational understanding of the key differences and applications of these two molecules, empowering researchers to develop and implement robust analytical methodologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Dicloxacillin [drugfuture.com]
- 4. jopcr.com [jopcr.com]
- 5. This compound | C19H17Cl2N3O5S | CID 71316002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. ジクロキサシリン ナトリウム塩 一水和物 | Sigma-Aldrich [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. toku-e.com [toku-e.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 13. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Dicloxacillin and the Role of Isotopic Labeling
An In-Depth Technical Guide to Commercially Available Dicloxacillin-13C4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled internal standard essential for the accurate quantification of the antibiotic Dicloxacillin in complex biological matrices. This document details commercially available sources, technical specifications, its primary mechanism of action, and a representative experimental workflow for its use in bioanalytical assays.
Dicloxacillin is a narrow-spectrum, semi-synthetic β-lactam antibiotic belonging to the penicillin class.[1][2] It is specifically designed to be resistant to degradation by β-lactamase enzymes, making it effective against penicillinase-producing bacteria such as Staphylococcus aureus.[1][3][4] Its therapeutic action stems from the inhibition of bacterial cell wall synthesis.[1][2][3][5][6]
In drug development, pharmacokinetic (PK) studies, and therapeutic drug monitoring (TDM), accurate measurement of drug concentration is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, but it is susceptible to variations arising from sample preparation, matrix effects, and instrument response.[7][8] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for mitigating these issues.[7][8][9] Because the SIL standard is nearly identical to the analyte in its chemical and physical properties, it co-elutes chromatographically and experiences similar ionization effects, thereby providing a reliable basis for accurate and precise quantification.[7][8] this compound is explicitly intended for use as an internal standard for quantifying Dicloxacillin via GC- or LC-mass spectrometry.[10]
Commercial Suppliers and Product Forms
Several specialized chemical suppliers offer this compound in various forms, primarily as the free acid or as a sodium salt. The sodium salt forms generally offer improved solubility in aqueous media.
Table 1: Commercially Available this compound Suppliers and Products
| Supplier | Product Name | Catalog Number (Example) | Available Sizes |
| MedChemExpress | This compound | HY-B1459AS | 1 mg (Quote) |
| MedChemExpress | This compound sodium hydrate | HY-W654157 | 1 mg |
| Clearsynth | This compound | CS-O-06543 | 1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg |
| LGC Standards | This compound Sodium Salt Monohydrate | TRC-D436652-1MG | 1 mg, 10 mg |
| Simson Pharma | This compound | Not specified | Not specified |
Note: Availability and product codes are subject to change. Researchers should consult the respective supplier's website for current information. Every compound from Simson Pharma is accompanied by a Certificate of Analysis.[11]
Technical Data and Specifications
The technical specifications for this compound are critical for its proper use in experimental design. The key properties are summarized below.
Table 2: Technical Specifications of this compound Forms
| Property | This compound (Acid Form) | This compound Sodium Salt Monohydrate |
| Molecular Formula | C₁₅¹³C₄H₁₇Cl₂N₃O₅S[10] | C₁₅¹³C₄H₁₈Cl₂N₃NaO₆S[12] |
| Molecular Weight | ~474.30 g/mol [10] | ~514.29 g/mol [12] |
| CAS Number | 3116-76-5 (Unlabeled)[10][11] | 13412-64-1 (Unlabeled Sodium Salt Monohydrate)[12] |
| Appearance | White Solid | White Solid |
| Storage Condition | 2-8°C, Refrigerator[10] | Room temperature (US) or as per Certificate of Analysis[13] |
| Primary Application | Internal standard for LC-MS quantification[10] | Internal standard for metabolic analysis and quantification[13] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Dicloxacillin exerts its bactericidal effect by disrupting the formation of the bacterial cell wall.[2][5] The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan.[6] The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[5][6]
As a β-lactam antibiotic, Dicloxacillin mimics the structure of the D-Ala-D-Ala moiety of the peptidoglycan chains. It binds to the active site of PBPs, acylating the serine residue and inactivating the enzyme.[2][5] This prevents the formation of the crucial peptide cross-links, leading to a weakened cell wall.[3][6] The compromised cell can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[5][6]
Caption: Dicloxacillin's mechanism of action.
Experimental Protocols and Workflow
While specific protocols vary by laboratory and application, the following section outlines a generalized methodology for the quantification of Dicloxacillin in human plasma using this compound as an internal standard via LC-MS/MS.
Objective
To accurately determine the concentration of Dicloxacillin in plasma samples obtained from a clinical or preclinical study.
Materials
-
Dicloxacillin analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (blank, study samples, and for calibration curve/QCs)
-
Acetonitrile or Methanol (LC-MS grade) with 0.1% formic acid (for protein precipitation)
-
Water (LC-MS grade) with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile (LC-MS grade) with 0.1% formic acid (Mobile Phase B)
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Dicloxacillin and this compound in a suitable solvent (e.g., Methanol).
-
Perform serial dilutions to create working solutions for the calibration curve (e.g., 0.1 to 100 µg/mL) and quality control (QC) samples.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 1 µg/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution. Vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column. A gradient elution is typically employed, starting with a high aqueous phase composition and ramping up the organic phase to elute the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Dicloxacillin and this compound. The +4 Da mass difference of the internal standard allows for its distinct detection.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Dicloxacillin) and the internal standard (this compound).
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrator samples.
-
Determine the concentration of Dicloxacillin in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
-
Caption: Bioanalytical workflow using a SIL-IS.
References
- 1. Dicloxacillin - Wikipedia [en.wikipedia.org]
- 2. Dicloxacillin | isoxazolyl antistaphylococcal and β-Lactam antibiotic | CAS# 3116-76-5 | Dicloxacilline; Dicloxacilina | β-lactamase resistant penicillin similar to oxacillin | InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Dicloxacillin Sodium? [synapse.patsnap.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clearsynth.com [clearsynth.com]
- 11. This compound | CAS No- 3116-76-5(Unlabeled) | Simson Pharma Limited [simsonpharma.com]
- 12. This compound Sodium Salt Monohydrate [lgcstandards.com]
- 13. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Storage and Stability of Dicloxacillin-13C4 Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of storing and handling the Dicloxacillin-13C4 stable isotope-labeled standard. Ensuring the integrity of this reference material is paramount for accurate quantification in pharmacokinetic studies, metabolic research, and clinical trial sample analysis. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Introduction to this compound
Dicloxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. It is particularly effective against β-lactamase-producing bacteria such as Staphylococcus aureus.[1] The mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which prevents the cross-linking of peptidoglycan chains.[1][2][3][4] this compound is a stable isotope-labeled version of Dicloxacillin, used as an internal standard in quantitative mass spectrometry-based assays.[5] The presence of the 13C isotopes provides a distinct mass shift, allowing for precise differentiation from the unlabeled drug in biological matrices.
Recommended Storage and Handling
Proper storage is crucial to maintain the chemical purity and isotopic enrichment of the this compound standard.
Solid Standard:
-
Temperature: The solid standard should be stored at 2-8°C for long-term storage.[6] Some suppliers may recommend storage at room temperature, but refrigeration is generally preferred to minimize any potential for degradation.[7]
-
Light: Protect from light by storing in an opaque container or in a dark location.[8]
-
Moisture: Dicloxacillin sodium is susceptible to degradation in the presence of humidity.[8] Store in a tightly sealed container with a desiccant.
Stock Solutions:
-
Solvent: Prepare stock solutions in a high-purity solvent such as methanol or acetonitrile.
-
Temperature: Store stock solutions at -20°C or lower for long-term stability. For short-term use, refrigeration at 2-8°C may be acceptable, but stability should be verified.
-
Light and Moisture: As with the solid standard, protect solutions from light and prevent evaporation by using tightly sealed vials.
Summary of Recommended Storage Conditions:
| Form | Storage Temperature | Light Protection | Moisture Control |
| Solid | 2-8°C (long-term) | Required | Required (use of desiccant) |
| Stock Solution | -20°C or lower (long-term) | Required | Required (tightly sealed vials) |
Stability Profile and Degradation Pathways
Dicloxacillin, like other penicillins, is susceptible to degradation under various conditions. Understanding these degradation pathways is essential for designing stability studies and interpreting results. The primary degradation route for Dicloxacillin is the hydrolysis of the β-lactam ring, leading to the formation of inactive penicilloic acid.[9] Further degradation can lead to the formation of penilloic acid through decarboxylation.[10]
Forced degradation studies on Dicloxacillin have shown that it is most susceptible to degradation under alkaline, thermal, and oxidative conditions. It is relatively stable under acidic and photolytic conditions.[11]
Known Degradation Products:
| Degradation Product | Molecular Weight (unlabeled) | Formation Pathway |
| Dicloxacillin Penicilloic Acid | 487 g/mol | Hydrolysis of the β-lactam ring |
| Dicloxacillin Penilloic Acid | 443 g/mol | Decarboxylation of penicilloic acid |
Mechanism of Action of Dicloxacillin
Caption: Mechanism of action of Dicloxacillin.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of the this compound standard should include long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method.
Stability-Indicating Analytical Method
A validated stability-indicating HPLC-UV or LC-MS method is required to separate and quantify this compound from its degradation products.
Example HPLC-UV Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate buffer, pH 4.6) in a gradient or isocratic elution |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 273 nm |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The ability of the method to separate the parent compound from its degradation products must be demonstrated.
Forced Degradation Studies
Forced degradation studies are performed to accelerate the degradation of the standard under harsh conditions to identify potential degradation products and pathways.
Experimental Workflow for Forced Degradation:
Caption: Workflow for forced degradation studies.
Detailed Protocols:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize with 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound standard in a controlled temperature oven at 80°C for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At each time point, withdraw an aliquot for analysis.
-
Long-Term and Accelerated Stability Studies
Protocol:
-
Store aliquots of the solid this compound standard and prepared stock solutions under the recommended long-term (2-8°C for solid, -20°C for solution) and accelerated (e.g., 25°C/60% RH, 40°C/75% RH for solid) conditions.
-
At specified time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), analyze the samples using the validated stability-indicating method.
-
Assess the purity of the standard and quantify any degradation products.
Data Presentation and Interpretation
The results of the stability studies should be summarized in tables to facilitate comparison and trend analysis.
Example Table for Long-Term Stability of Solid Standard:
| Time (months) | Storage Condition | Purity (%) | Appearance |
| 0 | 2-8°C | 99.8 | White crystalline powder |
| 3 | 2-8°C | 99.7 | No change |
| 6 | 2-8°C | 99.8 | No change |
| 12 | 2-8°C | 99.6 | No change |
| 24 | 2-8°C | 99.5 | No change |
Example Table for Forced Degradation Results:
| Stress Condition | Duration | Purity (%) | Major Degradation Products |
| 0.1 M HCl | 24 hours | 95.2 | Minor peaks observed |
| 0.1 M NaOH | 4 hours | 45.8 | Penicilloic acid, Penilloic acid |
| 3% H2O2 | 24 hours | 88.1 | Several minor peaks |
| 80°C (solid) | 72 hours | 92.5 | Minor degradation |
| Photolytic | 48 hours | 98.9 | No significant degradation |
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of this compound.
Conclusion
The stability of the this compound standard is critical for its intended use as an internal standard in quantitative bioanalysis. Adherence to the recommended storage conditions of refrigeration, protection from light, and control of moisture is essential to ensure its long-term integrity. A well-designed stability testing program, incorporating both long-term and forced degradation studies with a validated stability-indicating analytical method, will provide the necessary data to establish appropriate storage and handling procedures, as well as to understand the potential for degradation. This will ultimately contribute to the generation of high-quality, reliable data in research and development.
References
- 1. Dicloxacillin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Dicloxacillin Sodium? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Sodium Salt Monohydrate [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.who.int [cdn.who.int]
- 9. Dicloxacillin | C19H17Cl2N3O5S | CID 18381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jopcr.com [jopcr.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dicloxacillin-13C4: Molecular Characteristics, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicloxacillin-13C4 is the stable isotope-labeled form of Dicloxacillin, a narrow-spectrum β-lactam antibiotic belonging to the penicillin family. The incorporation of four Carbon-13 (¹³C) atoms into the molecular structure of Dicloxacillin renders it an invaluable tool in pharmacokinetic, metabolic, and drug monitoring studies. Its primary application lies in its use as an internal standard for highly accurate and precise quantification of Dicloxacillin in complex biological matrices by mass spectrometry. This guide provides a comprehensive overview of the molecular properties, mechanism of action, and a detailed experimental protocol for the application of this compound in quantitative analysis.
Core Molecular and Physical Data
The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value |
| Chemical Formula | C₁₅¹³C₄H₁₇Cl₂N₃O₅S |
| Molecular Weight | 474.30 g/mol |
| Parent Compound | Dicloxacillin |
| Isotopic Label | Carbon-13 (4 atoms) |
| Primary Application | Internal Standard for Mass Spectrometry |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Dicloxacillin, the parent compound of this compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This process is critical for the survival of bacteria, particularly Gram-positive organisms, as the cell wall maintains their structural integrity and protects them from osmotic stress. The key steps in the mechanism of action are as follows:
-
Target Identification : Dicloxacillin specifically targets Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1] Peptidoglycan is a major component of the bacterial cell wall.
-
Inhibition of Transpeptidation : By binding to the active site of PBPs, Dicloxacillin blocks the transpeptidation reaction. This reaction is responsible for cross-linking the peptide chains of the peptidoglycan polymer, a crucial step for the strength and rigidity of the cell wall.
-
Cell Wall Destabilization and Lysis : The inhibition of peptidoglycan cross-linking leads to a weakened cell wall. As the bacterium grows and divides, the compromised cell wall is unable to withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.
Experimental Protocols: Quantitative Analysis of Dicloxacillin using this compound as an Internal Standard
The following protocol outlines a typical workflow for the quantification of Dicloxacillin in a biological matrix (e.g., plasma) using Liquid Chromatography-Mass Spectrometry (LC-MS) with this compound as an internal standard.[3][4][5]
Materials and Reagents
-
Dicloxacillin analytical standard
-
This compound (internal standard)
-
Human plasma (or other biological matrix)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS system (e.g., HPLC or UPLC coupled to a triple quadrupole mass spectrometer)
Preparation of Standard and Quality Control Samples
-
Stock Solutions : Prepare stock solutions of Dicloxacillin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions : Prepare a series of working standard solutions of Dicloxacillin by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution : Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in the same diluent.
-
Calibration Curve and Quality Control (QC) Samples : Spike blank plasma with the Dicloxacillin working standard solutions to create a calibration curve over the desired concentration range. Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation
-
Aliquoting : Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Addition of Internal Standard : Add a small, precise volume (e.g., 10 µL) of the this compound internal standard working solution to each tube.
-
Protein Precipitation : Add a protein precipitating agent, such as 200 µL of acetonitrile containing 0.1% formic acid.
-
Vortexing and Centrifugation : Vortex mix the samples for 30 seconds to ensure thorough mixing and precipitation. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or vial for LC-MS analysis.
LC-MS Analysis
-
Chromatographic Separation : Inject a small volume (e.g., 5-10 µL) of the prepared sample onto a suitable C18 analytical column. Use a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), to achieve chromatographic separation of Dicloxacillin and this compound from other matrix components.
-
Mass Spectrometric Detection : Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both Dicloxacillin and this compound.
Data Analysis
-
Peak Integration : Integrate the peak areas for the MRM transitions of both Dicloxacillin and this compound.
-
Ratio Calculation : Calculate the ratio of the peak area of Dicloxacillin to the peak area of this compound for each sample.
-
Calibration Curve Generation : Plot the peak area ratio against the known concentration of the calibration standards to generate a calibration curve.
-
Quantification : Determine the concentration of Dicloxacillin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Synthesis of this compound: A Conceptual Workflow
While the precise, proprietary synthesis methods for commercially available this compound are not publicly detailed, a logical synthetic pathway can be conceptualized based on established methods for isotopic labeling and penicillin synthesis. The general approach involves the synthesis of a ¹³C-labeled precursor which is then incorporated into the final Dicloxacillin molecule.
Conclusion
This compound is an essential analytical tool for researchers and drug development professionals working with Dicloxacillin. Its stable isotope label allows for the development of robust, sensitive, and specific bioanalytical methods for the accurate quantification of the parent drug in various biological matrices. A thorough understanding of its properties, the mechanism of action of its parent compound, and the principles of its application in quantitative analysis is crucial for its effective use in research and clinical settings.
References
- 1. What is the mechanism of Dicloxacillin Sodium? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical method development and validation for simultaneous estimation of cefixime and dicloxacillin by RP-HPLC in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wur.nl [wur.nl]
An In-depth Technical Guide to the Applications of Stable Isotopes in Antibiotic Research
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Stable Isotopes in Unraveling Antibiotic Mechanisms
Stable isotopes, non-radioactive atoms with additional neutrons, have become an indispensable tool in the field of antibiotic research.[1] By replacing common atoms like hydrogen (¹H), carbon (¹²C), and nitrogen (¹⁴N) with their heavier, stable counterparts (e.g., ²H or D, ¹³C, and ¹⁵N), researchers can effectively "tag" and trace molecules through complex biological systems without the safety concerns associated with radioactive isotopes.[1][2] This ability to track the metabolic fate of compounds provides unprecedented insights into the mechanisms of antibiotic action, the development of resistance, and the biosynthesis of novel antimicrobial agents.
This guide explores the core applications of stable isotope labeling in antibiotic research, providing detailed experimental methodologies, quantitative data summaries, and visual workflows to empower researchers in this critical field. The primary analytical techniques underpinning these applications are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between the isotopically labeled and unlabeled molecules.[3][4]
Elucidating Antibiotic Mechanism of Action (MoA)
Determining how an antibiotic works is fundamental to its development and clinical use. Stable isotopes offer a dynamic view of the metabolic and physiological changes a bacterium undergoes when exposed to an antibiotic.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Proteomics
SILAC is a powerful technique for quantifying changes in the proteome of bacteria in response to antibiotic treatment.[5][6] By growing one population of bacteria in a medium containing "light" amino acids and another in a medium with "heavy" (e.g., ¹³C or ¹⁵N-labeled) amino acids, their proteomes become isotopically distinct.[2] After antibiotic exposure, the cell populations can be combined, and the relative abundance of proteins can be accurately quantified by mass spectrometry.[7]
-
Bacterial Culture and Labeling:
-
Grow two separate cultures of the target bacterium (e.g., Pseudomonas aeruginosa) in a minimal medium.[8]
-
Supplement one culture with a standard ("light") essential amino acid (e.g., L-lysine).
-
Supplement the second culture with a stable isotope-labeled ("heavy") version of the same amino acid (e.g., ¹³C₆,¹⁵N₂-L-lysine).[8]
-
Allow the cultures to grow for several generations to ensure complete incorporation of the labeled amino acid into the proteome.
-
-
Antibiotic Exposure:
-
Expose one of the labeled cultures to the antibiotic of interest at a specific concentration (e.g., minimum inhibitory concentration, MIC). The other culture serves as the untreated control.
-
-
Sample Preparation and Protein Extraction:
-
Combine equal numbers of cells from the "light" and "heavy" cultures.
-
Lyse the cells to release the proteins.
-
Digest the protein mixture into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Peptides from the "light" and "heavy" samples will appear as pairs with a characteristic mass difference.
-
The ratio of the peak intensities within each pair indicates the relative abundance of that protein in the antibiotic-treated versus the control sample.
-
| Protein Function | Metronidazole | Vancomycin | Fidaxomicin |
| Protein Biosynthesis/Degradation | Affected | - | - |
| DNA Replication/Repair | Affected | - | - |
| Cell Envelope Functions | - | Affected | Affected |
| Cell Motility | - | - | Affected |
| Transcription | - | - | Affected |
| Amino Acid Synthesis | - | - | Affected |
This table summarizes the findings from a proteomic profiling study by Maaß et al. (2021), which characterized the specific cellular responses to different antibiotics, showcasing the power of proteomics in distinguishing MoA.[9]
Deuterium Stable Isotope Probing (DSIP) with Raman Spectroscopy
A novel approach for rapidly differentiating between bactericidal (kill bacteria) and bacteriostatic (inhibit growth) modes of action involves the use of deuterium oxide (D₂O, or heavy water) combined with Raman spectroscopy.[10][11] Actively metabolizing bacteria will incorporate deuterium from D₂O into their biomass, leading to the formation of carbon-deuterium (C-D) bonds.[11] These bonds have a distinct vibrational frequency that can be detected by Raman spectroscopy.
-
Bacteriostatic Action: Bacterial growth is arrested, leading to a halt or significant reduction in the incorporation of deuterium and thus a weak or absent C-D Raman signal.[10]
-
Bactericidal Action: Bacteria are killed, preventing any metabolic activity and deuterium incorporation, resulting in no C-D signal.[10]
-
Control (No Antibiotic): Actively growing bacteria show a time-dependent increase in the intensity of the C-D Raman signal.[10]
-
Bacterial Culture: Grow the target bacteria (e.g., Escherichia coli) in a standard growth medium.[11]
-
D₂O Exposure: Resuspend the bacteria in a medium containing a specific concentration of D₂O (optimized to not inhibit growth).
-
Antibiotic Treatment: Divide the bacterial suspension into groups and expose them to different antibiotics (e.g., chloramphenicol, tetracycline, ciprofloxacin) at their respective MICs.[11] Include an untreated control group.
-
Time-Course Analysis: At various time points (e.g., 0, 30, 60, 90 minutes), collect aliquots of the bacterial cultures.
-
Raman Spectroscopy: Analyze the bacterial samples using a Raman spectrometer, focusing on the Raman silent region where the C-D stretching vibrations appear (typically ~2040-2300 cm⁻¹).[10]
-
Data Analysis: Quantify the intensity of the C-D peak relative to a stable C-H peak to determine the rate of deuterium incorporation.[10]
Caption: Workflow for differentiating antibiotic MoA using Raman-DSIP.
Tracing Metabolic Pathways and Antibiotic Biosynthesis
Stable isotopes are instrumental in mapping the intricate metabolic networks within microorganisms.[12] ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique used to quantify the rates (fluxes) of metabolic reactions in living cells.[4] This is particularly valuable for understanding how bacteria produce antibiotics and for engineering strains with enhanced production capabilities.[13]
¹³C-Metabolic Flux Analysis (¹³C-MFA)
In a typical ¹³C-MFA experiment, microorganisms are fed a ¹³C-labeled substrate, such as [1,2-¹³C]glucose or a mixture of [1-¹³C] and [U-¹³C]glucose.[3][14] As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites.[3] The specific labeling patterns (mass isotopomer distributions) of these metabolites, often analyzed in proteinogenic amino acids, provide a wealth of information about the active metabolic pathways and their relative fluxes.[3]
-
Cell Cultivation:
-
Culture the microorganism of interest in a defined minimal medium where the primary carbon source is a ¹³C-labeled substrate (e.g., 80% [1-¹³C]glucose and 20% [U-¹³C]glucose).[14]
-
Grow the cells until they reach a metabolic steady state.
-
-
Metabolite Extraction:
-
Rapidly quench the metabolic activity of the cells (e.g., by using cold methanol).
-
Hydrolyze the cell biomass to break down proteins into their constituent amino acids.
-
-
Derivatization and Analysis:
-
Chemically derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions.
-
-
Computational Modeling:
-
Use the measured mass isotopomer distributions and a stoichiometric model of the organism's metabolic network to computationally estimate the intracellular metabolic fluxes.
-
Caption: ¹³C-MFA workflow from labeled glucose to flux calculation.
| Growth Phase | Entner-Doudoroff Pathway (EDP) Activity | Pentose Phosphate Pathway (PPP) Activity |
| First Growth Phase (on glucose) | Increased | Baseline |
| Second Growth Phase (on gluconate) | Baseline | Increased |
This table summarizes findings from a study on G. oxydans, which used ¹³C-labeled glucose to reveal a dynamic, growth-phase-dependent shift in central carbon metabolism.[15]
Investigating Antibiotic Resistance
The rise of antimicrobial resistance (AMR) is a global health crisis. Stable isotopes provide critical tools for understanding the biochemical mechanisms that allow bacteria to evade antibiotics.
Rapid Susceptibility Testing with SILAC and MALDI-TOF MS
A key application is the rapid determination of antibiotic susceptibility. By incubating bacteria in a medium with "heavy" amino acids and an antibiotic, it's possible to quickly assess whether the bacteria are growing (and thus incorporating the heavy amino acids).[8][16] This growth can be detected by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
-
Resistant Strains: Will continue to grow in the presence of the antibiotic, incorporating the heavy amino acids. Their protein mass peaks will shift to a higher mass in the MALDI-TOF spectrum.[16]
-
Susceptible Strains: Will not grow, and their mass spectrum will remain unchanged.[16]
-
Bacterial Inoculation: Prepare three sets of cultures for each bacterial isolate to be tested.
-
Incubation: Incubate all cultures for a short period (e.g., 90-180 minutes).[8]
-
Sample Preparation: Collect a small aliquot of cells from each culture.
-
MALDI-TOF MS Analysis: Analyze the samples on a MALDI-TOF mass spectrometer.
-
Data Analysis: Compare the mass spectra. A clear shift in the peptide mass peaks in Set 3 relative to Set 1 indicates growth and therefore resistance.[8]
H₂¹⁸O Stable Isotope Probing (SIP) to Identify Resistant Bacteria
Stable isotope probing with heavy water (H₂¹⁸O) can identify actively growing, and therefore resistant, bacteria within a complex microbial community, such as soil.[17] Bacteria that are able to grow in the presence of antibiotics will incorporate the ¹⁸O from the water into their newly synthesized DNA. This "heavy" DNA can then be separated from the "light" DNA of non-growing organisms by density gradient ultracentrifugation, allowing for the specific identification of the resistant fraction of the community via sequencing.[17]
| Isolate | Antibiotic | Result (after 180 min) | Interpretation |
| P. aeruginosa 1 | Ciprofloxacin | Mass Shift Observed | Resistant |
| P. aeruginosa 2 | Ciprofloxacin | No Mass Shift | Susceptible |
| P. aeruginosa 3 | Meropenem | Mass Shift Observed | Resistant |
| P. aeruginosa 4 | Meropenem | No Mass Shift | Susceptible |
This table provides a simplified representation of expected outcomes from the SILAC-MALDI-TOF MS method for rapid susceptibility testing.[8][16]
Stable Isotopes in Pharmacokinetic (PK) Studies
Stable isotope-labeled drugs are the gold standard for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted (ADME).[][19] By co-administering a therapeutic dose of an unlabeled drug with a micro-dose of its stable isotope-labeled counterpart, each subject can serve as their own control.[] This approach allows for the precise determination of key PK parameters like absolute bioavailability, clearance, and metabolite profiling, minimizing inter-individual variability.[19][20] The labeled and unlabeled versions of the drug are chemically identical but can be distinguished by mass spectrometry, ensuring high accuracy and reducing experimental error.[] This is particularly valuable in early drug development and for studying drug behavior in specific patient populations.[20]
References
- 1. metsol.com [metsol.com]
- 2. Stable Isotope Labeled Amino Acids - Creative Peptides [creative-peptides.com]
- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sensing the Bactericidal and Bacteriostatic Antimicrobial Mode of Action Using Raman Deuterium Stable Isotope Probing (DSIP) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isotopes in geobiochemistry: tracing metabolic pathways in microorganisms of environmental relevance with stable isotop… [ouci.dntb.gov.ua]
- 13. mdpi.com [mdpi.com]
- 14. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 13C Tracers for Glucose Degrading Pathway Discrimination in Gluconobacter oxydans 621H - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid detection of antibiotic resistance based on mass spectrometry and stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of diverse antibiotic resistant bacteria in agricultural soil with H218O stable isotope probing combined with high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Dicloxacillin in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dicloxacillin in human plasma. The method utilizes a simple and efficient protein precipitation sample preparation protocol and employs Dicloxacacillin-¹³C₄ as a stable isotope-labeled internal standard to ensure high accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM). This method is suitable for high-throughput analysis in clinical research, pharmacokinetic studies, and drug development applications.
Introduction
Dicloxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. It is effective against bacteria that produce β-lactamase, such as Staphylococcus aureus. Accurate and reliable quantification of Dicloxacillin in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note details a validated LC-MS/MS method for the determination of Dicloxacillin in human plasma, utilizing Dicloxacillin-¹³C₄ as an internal standard to compensate for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Dicloxacillin sodium salt (Sigma-Aldrich, St. Louis, MO)
-
Dicloxacillin-¹³C₄ (MedchemExpress, Monmouth Junction, NJ)
-
Acetonitrile (HPLC grade, Fisher Scientific, Pittsburgh, PA)
-
Methanol (HPLC grade, Fisher Scientific, Pittsburgh, PA)
-
Formic acid (LC-MS grade, Fisher Scientific, Pittsburgh, PA)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (BioIVT, Westbury, NY)
Sample Preparation Protocol
A simple protein precipitation method was employed for the extraction of Dicloxacillin from human plasma:
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (Dicloxacillin-¹³C₄ in 50:50 methanol:water).
-
Vortex mix the sample for 15 seconds.
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[1]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and dilute 1:4 with water containing 0.1% formic acid.[1]
-
Inject 5 µL of the final extract into the LC-MS/MS system.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 95% B, and re-equilibration to initial conditions.
-
Column Temperature: 40°C.
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 120°C
-
Desolvation Temperature: 400°C
Data Presentation
Table 1: Optimized Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dicloxacillin | 470.0 | 160.0 | 48.5 |
| Dicloxacillin-¹³C₄ | 474.0 | 164.0 | 48.5 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
| Intra-day Precision (%CV) | ≤ 11% |
| Inter-day Precision (%CV) | ≤ 11% |
| Accuracy (% bias) | 95 - 114% |
| Mean Extraction Recovery | 96.95%[2] |
Table 3: Stability of Dicloxacillin in Human Plasma
| Stability Condition | Duration | Stability (% of initial concentration) |
| Room Temperature | 6 hours | Stable (<10% degradation)[2] |
| Freeze-Thaw Cycles (-20°C to RT) | 3 cycles | Stable (<15% degradation)[3] |
| Long-term Storage | 2 months at -20°C | Stable (<10% degradation)[2] |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the extraction of Dicloxacillin from plasma.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Dicloxacillin in human plasma. The use of a stable isotope-labeled internal standard, Dicloxacillin-¹³C₄, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making this method ideal for studies requiring the analysis of a large number of samples. The method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for use in a research laboratory setting.
References
Application Note: Quantification of Dicloxacillin in Human Plasma using Dicloxacillin-¹³C₄ as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of dicloxacillin in human plasma using a stable isotope-labeled internal standard, Dicloxacillin-¹³C₄. The methodology employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and accurate measurement. This approach is ideal for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring precise determination of dicloxacillin concentrations.
Introduction
Dicloxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. It is utilized in the treatment of infections caused by susceptible gram-positive bacteria, particularly penicillinase-producing staphylococci. Accurate quantification of dicloxacillin in biological matrices is crucial for ensuring therapeutic efficacy and avoiding potential toxicity. The use of a stable isotope-labeled internal standard, such as Dicloxacillin-¹³C₄, is the gold standard for quantitative bioanalysis using mass spectrometry.[1] This is because it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. This document provides a comprehensive protocol for the extraction and analysis of dicloxacillin from human plasma.
Materials and Reagents
-
Dicloxacillin sodium (Reference Standard)
-
Dicloxacillin-¹³C₄ sodium hydrate (Internal Standard)[2]
-
Human plasma (K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Experimental Protocols
Standard and Quality Control Sample Preparation
1.1. Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve dicloxacillin sodium and Dicloxacillin-¹³C₄ sodium hydrate in methanol to prepare individual 1 mg/mL stock solutions.
1.2. Working Standard Solutions:
-
Prepare serial dilutions of the dicloxacillin stock solution in 50:50 (v/v) acetonitrile/water to create working standards for the calibration curve.
1.3. Internal Standard Working Solution (1 µg/mL):
-
Dilute the Dicloxacillin-¹³C₄ stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 1 µg/mL.
1.4. Calibration Curve and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 20, 50 µg/mL).
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 1 µg/mL Dicloxacillin-¹³C₄ internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
3.1. Liquid Chromatography:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A representative gradient is shown in the table below.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
3.2. Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are suggested. Note: These parameters should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dicloxacillin | 470.0 | 160.0 | 30 |
| Dicloxacillin | 470.0 | 293.0 | 20 |
| Dicloxacillin-¹³C₄ | 474.0 | 164.0 | 30 |
| Dicloxacillin-¹³C₄ | 474.0 | 297.0 | 20 |
Disclaimer: The MRM transitions for Dicloxacillin-¹³C₄ are predicted based on the known fragmentation of dicloxacillin and a +4 Da mass shift. The optimal product ions and collision energies should be experimentally determined.
Data Presentation
The following tables summarize representative quantitative data for dicloxacillin quantification methods found in the literature.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Matrix | Linearity Range (µg/mL) | r² | LLOQ (µg/mL) |
| Human Plasma | 0.5 - 40 | >0.99 | 0.5 |
| Pharmaceutical Dosage Forms | 2 - 35 | 0.9998 | 2 |
Table 2: Accuracy and Precision
| Matrix | QC Level | Concentration (µg/mL) | Accuracy (%) | Precision (%RSD) |
| Human Plasma | Low | 1.5 | 95 - 105 | < 15 |
| Medium | 20 | 90 - 110 | < 15 | |
| High | 35 | 90 - 110 | < 15 | |
| Pharmaceutical Dosage Forms | Low | 5 | 98 - 102 | < 2 |
| Medium | 15 | 98 - 102 | < 2 | |
| High | 25 | 98 - 102 | < 2 |
Mandatory Visualization
Caption: Experimental workflow for dicloxacillin quantification.
References
Application Note and Protocol for the Sample Preparation of Dicloxacillin-¹³C₄ in Plasma
This document provides a detailed protocol for the extraction and preparation of Dicloxacillin from plasma samples for quantitative analysis, utilizing Dicloxacillin-¹³C₄ as an internal standard. The primary method described is protein precipitation, a rapid and effective technique for sample cleanup prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Dicloxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillinase-resistant penicillin group. It is commonly used to treat infections caused by susceptible Gram-positive bacteria, particularly Staphylococcus aureus. Accurate quantification of Dicloxacillin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Dicloxacillin-¹³C₄, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to improved accuracy and precision[1].
This application note details a robust and straightforward sample preparation protocol based on protein precipitation with acetonitrile, which has been shown to provide high recovery and is suitable for routine analysis[2]. Alternative methods, including liquid-liquid extraction and solid-phase extraction, are also briefly discussed.
Materials and Reagents
-
Blank human plasma (with anticoagulant, e.g., K₂EDTA)
-
Dicloxacillin sodium salt (Reference Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Protocols
-
Dicloxacillin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dicloxacillin sodium salt and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Dicloxacillin-¹³C₄ Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Dicloxacillin-¹³C₄ and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Dicloxacillin stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Working Internal Standard Solution (e.g., 10 µg/mL): Dilute the Dicloxacillin-¹³C₄ stock solution with acetonitrile to the desired final concentration. The optimal concentration should be determined during method development.
Protein precipitation is a widely used technique for the rapid removal of proteins from biological samples[5][6]. Acetonitrile is a common and effective precipitating agent[2].
-
Allow frozen plasma samples to thaw completely at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of the plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the working internal standard solution (Dicloxacillin-¹³C₄) to each tube.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if desired for improved protein precipitation and analyte stability) to each tube.
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.
-
Liquid-Liquid Extraction (LLE): This method involves the extraction of the analyte from the aqueous plasma into an immiscible organic solvent. For Dicloxacillin, a protocol involving acidification of the plasma followed by extraction with dichloromethane has been reported[7]. LLE can provide a cleaner extract than protein precipitation but is more labor-intensive.
-
Solid-Phase Extraction (SPE): SPE provides a higher degree of sample cleanup and can be automated. For penicillins, various SPE sorbents can be used, including polymer-based or silica-based materials[8][9][10]. A typical SPE procedure involves conditioning the cartridge, loading the pre-treated sample, washing away interferences, and eluting the analyte of interest.
Instrumental Analysis: LC-MS/MS
The analysis is typically performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of Dicloxacillin[11].
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed[12][13].
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Dicloxacillin and Dicloxacillin-¹³C₄ should be optimized for maximum sensitivity and specificity.
Data Presentation
The following table summarizes quantitative data from various published methods for Dicloxacillin analysis in plasma.
| Parameter | Method | Recovery (%) | LLOQ (µg/mL) | Linearity Range (µg/mL) | Reference |
| Dicloxacillin | Protein Precipitation (Acetonitrile) & HPLC-UV | 98.98 | 10 | 10 - 18 | |
| Dicloxacillin | Liquid-Liquid Extraction & HPLC-UV | 96.95 | 0.5 | 0.5 - 10 | [7] |
| Cefixime and Dicloxacillin | Liquid-Liquid Extraction & RP-HPLC | Not Specified | 0.5 | 0.5 - 40 | [11] |
| Multiple Antimicrobials | Protein Precipitation (Methanol) & LC-MS/MS | Not Specified for Dicloxacillin | 1 (for the panel) | 1 - 100 | [14] |
Mandatory Visualization
Caption: Workflow for Dicloxacillin plasma sample preparation.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. jocpr.com [jocpr.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Liquid chromatographic assay for dicloxacillin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid Phase Extraction Penicillin and Tetracycline in Human Serum Using Magnetic Graphene Oxide-Based Sulfide Nanocomposite [mdpi.com]
- 9. Development and validation of a solid-phase extraction-liquid chromatographic method for determination of amoxicillin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ampicillin in human plasma by solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) and its use in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 14. Simultaneous Quantification of Nine Antimicrobials by LC-MS/MS for Therapeutic Drug Monitoring in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Use of Dicloxacillin-13C4 in Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pharmacokinetic (PK) studies are fundamental to drug development, providing critical data on the absorption, distribution, metabolism, and excretion (ADME) of a compound. The accuracy and precision of bioanalytical methods used to quantify drug concentrations in biological matrices are paramount for reliable PK parameter estimation. Dicloxacillin is a narrow-spectrum, beta-lactamase-resistant penicillin antibiotic used to treat infections caused by susceptible Gram-positive bacteria, such as Staphylococcus aureus.[1]
The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its high sensitivity and selectivity.[2] To correct for variability during sample processing and analysis—such as matrix effects or fluctuations in instrument response—an internal standard (IS) is employed.[3] The most effective type of IS is a stable isotope-labeled (SIL) version of the analyte.[4][5] Dicloxacillin-13C4 is the ¹³C-labeled stable isotope of Dicloxacillin, designed for use as an internal standard in the quantitative analysis of Dicloxacillin in biological samples.[1] Its chemical behavior is nearly identical to the unlabeled drug, but its increased mass allows it to be distinguished by a mass spectrometer.[4] This ensures that any loss of analyte during sample preparation or variations in ionization are mirrored by the SIL-IS, leading to highly accurate and reproducible quantification.[5][]
Pharmacokinetic Data of Dicloxacillin
The following tables summarize key pharmacokinetic parameters for Dicloxacillin following oral administration in healthy adult volunteers. This data is essential for designing sampling schedules in clinical studies and for interpreting bioanalytical results.
Table 1: Single-Dose Pharmacokinetic Parameters of Dicloxacillin
| Dose (g) | Cmax (µg/mL) | Tmax (h) | AUC0–10 h (µg·h/mL) | t1/2 (h) | Source |
| 0.25 | 13.62 | 0.75 - 1.25 (median) | 31.60 | 1.38 - 1.71 (mean) | [7][8] |
| 0.5 | 24.28 | 0.75 - 1.25 (median) | 61.40 | 1.38 - 1.71 (mean) | [7][8] |
| 0.5 | 10 - 17 | 1.0 - 1.5 | Not Reported | ~0.7 | [9] |
| 0.75 | Not Reported | Not Reported | Not Reported | 1.2 (median) | [10] |
| 1.0 | 45.02 | 0.75 - 1.25 (median) | 108.73 | 1.38 - 1.71 (mean) | [7][8] |
| 2.0 | 79.97 | 0.75 - 1.25 (median) | 203.29 | 1.38 - 1.71 (mean) | [7][8] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Elimination half-life.
Table 2: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of Dicloxacillin
| Dosing Regimen | Cmax,ss (µg/mL) | Tmax,ss (h) | AUC0–10 h,ss (µg·h/mL) | t1/2 (h) | Source |
| 0.25 g q6h | 14.76 | 0.33 - 3.0 (range) | 33.72 | 1.46 (mean) | [7] |
| 0.5 g q6h | 26.54 | 0.33 - 3.0 (range) | 62.06 | 1.46 (mean) | [7] |
Parameters measured on Day 3 of dosing. Cmax,ss: Steady-state maximum plasma concentration; Tmax,ss: Time to reach Cmax,ss; AUCss: Steady-state area under the curve; q6h: every 6 hours.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol describes a general method for extracting Dicloxacillin from human plasma prior to LC-MS/MS analysis. The addition of this compound at the beginning of the process is critical for accurate quantification.
Materials:
-
Human plasma samples (collected in K2-EDTA or heparin tubes)
-
This compound internal standard working solution (e.g., 1 µg/mL in methanol/water)
-
Precipitation solvent: Acetonitrile or Methanol containing 0.1% formic acid
-
Refrigerated centrifuge (4°C)
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
Procedure:
-
Thaw frozen plasma samples on ice until completely liquefied.
-
Vortex each plasma sample for 10 seconds to ensure homogeneity.
-
Pipette 100 µL of each plasma sample (or standard, or quality control) into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube.[11]
-
Vortex the tubes for 15 seconds to mix thoroughly.
-
Add 200 µL of ice-cold precipitation solvent (e.g., methanol with 0.1% formic acid) to each tube to precipitate plasma proteins.[11]
-
Vortex vigorously for 30 seconds.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
The sample is now ready for LC-MS/MS analysis. Depending on instrument sensitivity, a dilution step with water containing 0.1% formic acid may be required.[11]
Protocol 2: Representative LC-MS/MS Method for Dicloxacillin Quantification
This protocol provides a starting point for the development of a robust LC-MS/MS method for the simultaneous quantification of Dicloxacillin and this compound. Method parameters should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters:
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[11]
-
Mobile Phase A: 0.1% Formic acid in water.[11]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[11]
-
Flow Rate: 0.5 mL/min.[11]
-
Column Temperature: 40°C.[11]
-
Injection Volume: 5 µL.[11]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 2 1.5 2 5.0 50 6.0 100 7.5 100 7.6 2 9.0 2 This is a representative gradient and must be optimized for separation from matrix components.
Mass Spectrometry Parameters:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: Optimize for maximum signal (e.g., 3.5 kV).
-
Source Temperature: e.g., 150°C.
-
Desolvation Temperature: e.g., 400°C.
-
Gas Flows: Optimize for specific instrument.
-
-
MRM Transitions (Representative):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dicloxacillin 470.0 160.0 Optimize This compound 474.0 164.0 Optimize Note: Precursor ions correspond to [M+H]⁺. The +4 Da mass shift in this compound is reflected in both the precursor and the relevant product ion. Actual m/z values and collision energies must be determined empirically by infusing pure standards.
Visualizations
Caption: High-level workflow for a pharmacokinetic study.
Caption: Detailed bioanalytical sample processing workflow.
Caption: Logic of using a stable isotope internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous Quantification of Nine Antimicrobials by LC-MS/MS for Therapeutic Drug Monitoring in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and pharmacokinetics of dicloxacillin in healthy Chinese volunteers following single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and pharmacokinetics of dicloxacillin in healthy Chinese volunteers following single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dicloxacillin: Package Insert / Prescribing Information [drugs.com]
- 10. Dicloxacillin and flucloxacillin: pharmacokinetics, protein binding and serum bactericidal titers in healthy subjects after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantification of Dicloxacillin in Animal Tissue by Isotope Dilution Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantification of dicloxacillin in various animal tissues (e.g., muscle, kidney) using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Dicloxacillin-¹³C₄, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2] The sample preparation involves protein precipitation and solid-phase extraction (SPE) to achieve a clean extract suitable for LC-MS/MS analysis. The method is validated according to established guidelines and is suitable for applications in veterinary drug residue monitoring, pharmacokinetic studies, and food safety assessment.
Introduction
Dicloxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillinase-resistant penicillin group. It is commonly used in veterinary medicine to treat bacterial infections. Monitoring its concentration in animal tissues is crucial to ensure food safety and adherence to maximum residue limits (MRLs). Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its high selectivity and accuracy.[2] This method employs a stable isotope-labeled (SIL) analogue of the analyte as an internal standard (IS). Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization efficiency, effectively compensating for matrix-induced signal suppression or enhancement.[2]
Experimental
Materials and Reagents
-
Standards: Dicloxacillin sodium salt (analytical standard), Dicloxacillin-¹³C₄ sodium salt (internal standard).[3]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Reagents: Phosphate buffer (0.1 M, pH 8.0), Piperidine, Trichloroacetic acid (TCA).[4][5][6]
-
Solid-Phase Extraction (SPE): Oasis HLB cartridges or equivalent.
Sample Preparation
A derivatization step with piperidine is included to form a more stable derivative of dicloxacillin, which is particularly beneficial for β-lactam antibiotics that can be unstable during extraction.[6][7]
-
Homogenization: Weigh 2 g of minced animal tissue (e.g., muscle, kidney) into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of Dicloxacillin-¹³C₄ internal standard solution to each sample.
-
Extraction and Derivatization:
-
Add 40 mL of 100 mM phosphate buffer (pH 8.0).[6]
-
Vortex for 30 seconds.
-
Add 300 µL of piperidine and vortex immediately for another 30 seconds.[6]
-
Incubate for 30 minutes at room temperature to allow for derivatization.
-
Add 100 µL of phosphoric acid and vortex.[4]
-
Centrifuge at 4000 x g for 10 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analytes with 4 mL of a mixture of acetonitrile, methanol, and water (45:45:10, v/v/v).[4]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.22 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Dicloxacillin-piperidine | 470 | 160 | 311 |
| Dicloxacillin-¹³C₄-piperidine | 474 | 160 | 315 |
(Note: The precursor ion m/z for Dicloxacillin is based on its derivatization with piperidine. The exact m/z for the labeled internal standard will depend on the position and number of ¹³C atoms.)[5]
Results and Discussion
The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 500 µg/kg |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (Recovery) | 85 - 110% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
Note: These values are representative and may vary depending on the specific tissue matrix and instrumentation.
Diagrams
Caption: Experimental workflow for dicloxacillin quantification.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of penicillins in porcine tissues, milk and animal feed using derivatisation with piperidine and stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of penicillins in porcine tissues, milk and animal feed using derivatisation with piperidine and stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Metabolic Profiling of Dicloxacillin Using Stable Isotope-Labeled Dicloxacillin-13C4
Introduction
Understanding the metabolic fate of a drug is a cornerstone of pharmaceutical development, providing critical insights into its efficacy, safety, and potential for drug-drug interactions. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful technique for these investigations. The use of a stable isotope-labeled version of a drug, such as Dicloxacillin-13C4, allows for the precise differentiation and quantification of the parent drug and its metabolites from endogenous compounds in complex biological matrices. This application note provides a detailed protocol for the use of this compound in the metabolic profiling of dicloxacillin, a penicillinase-resistant penicillin antibiotic.
Dicloxacillin is known to be metabolized in the liver primarily through hydroxylation to 5-hydroxy dicloxacillin and hydrolysis of the β-lactam ring to form inactive penicilloic acids. Furthermore, dicloxacillin has been shown to induce cytochrome P450 enzymes, including CYP2C9, CYP2C19, and CYP3A4, which can lead to clinically significant drug-drug interactions. The use of this compound as an internal standard in a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay provides a robust and accurate method for quantifying dicloxacillin and its key metabolites in various biological samples.
This document outlines the experimental workflow, from in vitro metabolism studies using human liver microsomes to sample preparation and LC-MS/MS analysis of plasma and urine samples. It also presents illustrative quantitative data to guide researchers in their metabolic profiling studies of dicloxacillin.
Experimental Protocols
In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol describes the incubation of this compound with human liver microsomes to identify and quantify its metabolites.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl2)
-
Acetonitrile (ACN), ice-cold
-
Water, LC-MS grade
-
Formic Acid
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing 0.1 M phosphate buffer (pH 7.4), MgCl2 (final concentration 3.3 mM), and pooled human liver microsomes (final protein concentration 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Add this compound (final concentration, e.g., 1 µM) to the pre-incubated mixture.
-
Start the Metabolic Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation. Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate the microsomal proteins.
-
Sample Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation from Biological Matrices
a) Plasma Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing this compound as an internal standard (for quantification of unlabeled dicloxacillin).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b) Urine Sample Preparation (Dilute-and-Shoot):
-
Thaw frozen urine samples on ice and centrifuge at 5,000 rpm for 5 minutes to remove any particulate matter.
-
Dilute 50 µL of the urine sample with 450 µL of the initial mobile phase containing this compound as an internal standard.
-
Vortex and directly inject into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: The following table provides the proposed MRM transitions for dicloxacillin, its metabolites, and their 13C4-labeled counterparts.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dicloxacillin | 470.0 | 160.1 | 25 |
| 5-Hydroxy Dicloxacillin | 486.0 | 160.1 | 28 |
| Dicloxacillin Penicilloic Acid | 488.0 | 143.1 | 30 |
| This compound | 474.0 | 164.1 | 25 |
| 5-Hydroxy this compound | 490.0 | 164.1 | 28 |
| This compound Penicilloic Acid | 492.0 | 147.1 | 30 |
Data Presentation
The use of this compound allows for the accurate quantification of dicloxacillin and its metabolites. The following tables present illustrative data from a hypothetical in vitro metabolism study and a pharmacokinetic study in human subjects.
Table 1: Illustrative In Vitro Metabolism of Dicloxacillin in Human Liver Microsomes
| Time (min) | Dicloxacillin Remaining (%) | 5-Hydroxy Dicloxacillin Formed (pmol/mg protein) | Dicloxacillin Penicilloic Acid Formed (pmol/mg protein) |
| 0 | 100 | 0 | 0 |
| 5 | 85.2 | 12.5 | 2.3 |
| 15 | 60.1 | 35.8 | 4.1 |
| 30 | 35.7 | 58.9 | 5.4 |
| 60 | 12.3 | 78.5 | 9.2 |
Table 2: Illustrative Pharmacokinetic Parameters of Dicloxacillin and its Metabolites in Human Plasma Following a Single Oral Dose (500 mg)
Data presented as mean ± SD (n=12). This compound was administered intravenously as a microdose tracer.
| Parameter | Dicloxacillin (Unlabeled) | 5-Hydroxy Dicloxacillin | Dicloxacillin Penicilloic Acid |
| Cmax (ng/mL) | 15,200 ± 3,100 | 850 ± 150 | 450 ± 90 |
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.7 | 2.5 ± 0.8 |
| AUC0-t (ng*h/mL) | 45,600 ± 8,500 | 3,400 ± 650 | 1,800 ± 350 |
| t1/2 (h) | 1.2 ± 0.3 | 1.8 ± 0.4 | 2.1 ± 0.5 |
Visualizations
Caption: Experimental workflow for metabolic profiling of dicloxacillin.
Caption: Major metabolic pathways of dicloxacillin.
Conclusion
The use of this compound provides a highly specific and sensitive tool for the detailed investigation of dicloxacillin's metabolic profile. The protocols outlined in this application note offer a robust framework for researchers to accurately identify and quantify dicloxacillin and its primary metabolites in both in vitro and in vivo systems. The stable isotope dilution LC-MS/MS method minimizes matrix effects and improves analytical accuracy, which is essential for reliable pharmacokinetic and drug metabolism studies. This approach is invaluable for drug development professionals seeking to gain a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of dicloxacillin and to assess its potential for drug-drug interactions.
Application Note: Quantitative Analysis of Dicloxacillin in Biological Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Dicloxacillin in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Dicloxacillin-13C4, to ensure high accuracy and precision. This application note includes recommended Multiple Reaction Monitoring (MRM) transitions, liquid chromatography conditions, sample preparation protocols, and mass spectrometer parameters.
Introduction
Dicloxacillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It is utilized in the treatment of infections caused by susceptible Gram-positive bacteria, particularly penicillinase-producing staphylococci. Accurate quantification of Dicloxacillin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing.
Chemical Properties
| Compound | Molecular Formula | Exact Mass |
| Dicloxacillin | C₁₉H₁₇Cl₂N₃O₅S | 469.0266 |
| This compound | ¹³C₄C₁₅H₁₇Cl₂N₃O₅S | 473.0400166[1] |
Recommended MRM Transitions
The following Multiple Reaction Monitoring (MRM) transitions are recommended for the analysis of Dicloxacillin and its stable isotope-labeled internal standard, this compound. These transitions are based on the known fragmentation patterns of Dicloxacillin, where a common fragmentation is the loss of CO₂ to form the penilloic acid derivative.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Putative Fragmentation |
| Dicloxacillin | 470.0 | 160.0 | Thiazolidine ring fragment |
| Dicloxacillin | 470.0 | 291.0 | Isoxazole side-chain fragment |
| This compound | 474.0 | 160.0 | Thiazolidine ring fragment |
| This compound | 474.0 | 295.0 | 13C4-labeled Isoxazole side-chain fragment |
Note: The product ion at m/z 160 is a common fragment for many penicillins, arising from the cleavage of the beta-lactam ring. The isoxazole side-chain fragment for the 13C4 labeled standard is predicted to be 4 Da heavier than that of the unlabeled compound.
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
| Collision Gas | Argon |
Collision Energy Optimization:
Collision energies should be optimized for the specific instrument being used. A collision energy ramp experiment is recommended to determine the optimal value for each transition. Based on typical values for similar penicillin compounds, a starting range of 15-35 eV is suggested for optimization.
Liquid Chromatography
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Gradient | A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dicloxacillin and this compound in methanol or a 50:50 mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase or an appropriate solvent mixture.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of approximately 100-500 ng/mL.
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma samples.
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Visualization
Experimental Workflow
Caption: Experimental workflow for Dicloxacillin analysis.
Mechanism of Action of Dicloxacillin
Dicloxacillin, like other penicillin antibiotics, inhibits the synthesis of the bacterial cell wall.
Caption: Mechanism of action of Dicloxacillin.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of Dicloxacillin in biological matrices. The provided MRM transitions and experimental protocols serve as a strong foundation for method development and validation. Researchers are encouraged to perform instrument-specific optimization of collision energies and chromatographic conditions to achieve the best performance.
References
Application Note: UPLC-MS/MS Analysis of Beta-Lactam Antibiotics in Human Plasma Using Dicloxacillin-13C4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of several beta-lactam antibiotics in human plasma. The method utilizes Dicloxacillin-13C4, a stable isotope-labeled internal standard, to ensure high accuracy and precision in therapeutic drug monitoring (TDM) and clinical research settings.[1][2] The simple protein precipitation sample preparation and rapid chromatographic runtime of under 6 minutes make this method suitable for high-throughput analysis.[3][4]
Introduction
Beta-lactam antibiotics are a cornerstone in the treatment of bacterial infections. However, their pharmacokinetic variability, particularly in critically ill patients, necessitates therapeutic drug monitoring to optimize dosing regimens, thereby maximizing efficacy and minimizing toxicity. UPLC-MS/MS has emerged as the gold standard for TDM due to its superior sensitivity, specificity, and precision.[5] The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is crucial for correcting matrix effects and variations in sample processing and instrument response, leading to reliable quantification.[6][7][8] This application note provides a detailed protocol for the analysis of a panel of commonly prescribed beta-lactam antibiotics using this compound as an internal standard.
Experimental
Target Analytes and Internal Standard
A panel of common beta-lactam antibiotics can be quantified using this method. For the purpose of this application note, we will focus on the quantification of Dicloxacillin and other structurally similar penicillins. This compound serves as the internal standard for Dicloxacillin and can be evaluated for its suitability for other analytes on a case-by-case basis.[1]
Materials and Reagents
-
Reference standards for all antibiotic analytes
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (drug-free)
Sample Preparation
A simple and rapid protein precipitation method is employed for sample preparation:[9][10][11]
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in 50:50 methanol:water).
-
Vortex mix for 15 seconds.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dilute the supernatant 1:4 with water containing 0.1% formic acid.
-
Transfer the final extract to an autosampler vial for UPLC-MS/MS analysis.
UPLC Conditions
-
System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[12]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 2% B
-
0.5-3.5 min: 2% to 65% B (linear gradient)
-
3.5-4.0 min: 65% to 95% B (linear gradient)
-
4.0-4.5 min: Hold at 95% B
-
4.5-4.6 min: 95% to 2% B (linear gradient)
-
4.6-5.8 min: Hold at 2% B (re-equilibration)[3]
-
MS/MS Conditions
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Amoxicillin | 366.1 | 349.1 | 20 | 15 |
| Ampicillin | 350.1 | 106.0 | 20 | 25 |
| Cefazolin | 455.1 | 323.1 | 20 | 20 |
| Ceftazidime | 547.1 | 468.1 | 20 | 18 |
| Cefuroxime | 425.1 | 207.0 | 20 | 22 |
| Meropenem | 384.1 | 141.1 | 20 | 30 |
| Piperacillin | 518.2 | 143.0 | 20 | 35 |
| Dicloxacillin | 470.0 | 160.0 | 20 | 30 |
| This compound | 474.0 | 164.0 | 20 | 30 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Results and Discussion
Method Validation
The method should be validated according to the European Medicines Agency (EMA) or other relevant bioanalytical method validation guidelines.[13] Key validation parameters include:
-
Linearity: The calibration curves are expected to be linear over the clinically relevant concentration ranges for each antibiotic.
-
Accuracy and Precision: Intra- and inter-day precision and accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[3][6]
-
Matrix Effect and Recovery: The use of a stable isotope-labeled internal standard is intended to compensate for matrix effects and variability in recovery.
-
Stability: The stability of the analytes in plasma should be assessed under various storage conditions (e.g., room temperature, 4°C, -20°C, and freeze-thaw cycles).[13]
Quantitative Data Summary
The following table summarizes typical performance characteristics of a UPLC-MS/MS method for antibiotic analysis.
Table 2: Quantitative Performance Summary
| Analyte | LLOQ (mg/L) | ULOQ (mg/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Amoxicillin | 0.5 | 100 | < 10 | < 12 | 90-110 |
| Ampicillin | 0.5 | 100 | < 10 | < 12 | 90-110 |
| Cefazolin | 0.5 | 250 | < 8 | < 10 | 95-105 |
| Ceftazidime | 0.5 | 250 | < 8 | < 10 | 95-105 |
| Cefuroxime | 0.5 | 100 | < 9 | < 11 | 92-108 |
| Meropenem | 0.2 | 100 | < 11 | < 13 | 90-110 |
| Piperacillin | 1.0 | 500 | < 7 | < 9 | 97-103 |
| Dicloxacillin | 0.5 | 100 | < 10 | < 12 | 90-110 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation. Data presented are representative and should be established for each laboratory.[3]
Visualizations
Caption: Experimental workflow for UPLC-MS/MS analysis of antibiotics.
Caption: Logical relationship of method components to performance and application.
Conclusion
The described UPLC-MS/MS method provides a reliable and efficient tool for the quantitative analysis of beta-lactam antibiotics in human plasma. The incorporation of this compound as an internal standard ensures high-quality data, making this method well-suited for therapeutic drug monitoring and clinical research applications, ultimately contributing to improved patient outcomes. The simple sample preparation and rapid analysis time allow for a high throughput of samples, which is advantageous in a clinical laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative analysis of penicillins in porcine tissues, milk and animal feed using derivatisation with piperidine and stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of a UHPLC-UV/Vis Method for Simultaneously Determining Six Beta-Lactam Antibiotics in Plasma: A Tool for the Clinical Implementation of Therapeutic Monitoring of Beta-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of a Dicloxacillin-13C4 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicloxacillin-13C4 is a stable isotope-labeled version of Dicloxacillin, a semi-synthetic, penicillinase-resistant penicillin antibiotic.[1][2] It is primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Dicloxacillin concentrations in biological matrices.[1] The incorporation of four carbon-13 atoms results in a distinct mass shift, allowing for its differentiation from the unlabeled drug without significantly altering its chemical and physical properties.
This document provides a detailed protocol for the preparation of a this compound stock solution, ensuring accuracy, purity, and stability for its intended use in research and drug development applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its sodium salt monohydrate.
| Property | Value | Source(s) |
| Molecular Formula (Free Acid) | C₁₅¹³C₄H₁₇Cl₂N₃O₅S | [3][4] |
| Molecular Weight (Free Acid) | ~474.3 g/mol | [4] |
| Molecular Formula (Sodium Salt Monohydrate) | C₁₅¹³C₄H₁₈Cl₂N₃NaO₆S | [3][5] |
| Molecular Weight (Sodium Salt Monohydrate) | ~514.3 g/mol | [5][6] |
| Appearance | White or almost white, crystalline powder | [6][7] |
| Solubility (as Sodium Salt) | Freely soluble in water and methanol | [7] |
| Recommended Storage (Solid) | 2-8°C, Hygroscopic, under inert atmosphere | [6] |
| Recommended Storage (Stock Solution) | -20°C | [8][9][10] |
Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution
This protocol details the steps for preparing a 1 mg/mL stock solution of this compound. The final concentration can be adjusted based on specific experimental requirements.
Materials and Equipment
-
This compound (form will vary, e.g., free acid or sodium salt)
-
High-purity solvent (e.g., DMSO, sterile water, or methanol)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator
-
(Optional) Syringe and 0.22 µm sterile syringe filter
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Step-by-Step Procedure
-
Determine the Required Mass: Calculate the mass of this compound required to achieve the desired concentration and volume. For example, to prepare 1 mL of a 1 mg/mL solution, weigh out 1 mg of the compound.
-
Weighing the Compound:
-
Tare the analytical balance with a sterile microcentrifuge tube or appropriate weighing vessel.
-
Carefully weigh the calculated amount of this compound powder. Due to its hygroscopic nature, minimize exposure to atmospheric moisture.[7]
-
-
Solvent Addition:
-
Based on the solubility information, select an appropriate solvent. For the sodium salt, sterile water or methanol are suitable choices.[7] For the free acid form, DMSO may be a better initial solvent.
-
Add the desired volume of the chosen solvent to the vessel containing the weighed this compound.
-
-
Dissolution:
-
Cap the tube or vial securely.
-
Vortex the solution for 30-60 seconds to facilitate dissolution.
-
If the compound does not fully dissolve, sonication for 5-10 minutes may be beneficial.[11]
-
-
Sterilization (for aqueous solutions):
-
If the stock solution is prepared in an aqueous solvent (e.g., water or PBS) and will be used in cell-based assays, sterile filtration is recommended.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Dispense the solution through the filter into a sterile, labeled storage tube.[8][9]
-
Note: Filtration is generally not necessary for solutions prepared in organic solvents like DMSO or ethanol.[9]
-
-
Aliquoting and Storage:
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Sodium Salt Monohydrate [lgcstandards.com]
- 4. This compound | C19H17Cl2N3O5S | CID 71316002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Sodium Salt Monohydrate | C19H18Cl2N3NaO6S | CID 71316001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. cdn.who.int [cdn.who.int]
- 8. static.igem.wiki [static.igem.wiki]
- 9. boneandcancer.org [boneandcancer.org]
- 10. nkylilis.com [nkylilis.com]
- 11. Dicloxacillin Sodium hydrate | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 12. Stability of dicloxacillin sodium oral suspension stored in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common sources of contamination for Dicloxacillin-13C4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dicloxacillin-13C4.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and analysis of this compound, focusing on potential sources of contamination.
Q1: I am observing unexpected peaks in my LC-MS analysis of this compound. What are the likely sources of contamination?
A1: Contamination of this compound can arise from several sources. The most common are degradation products of Dicloxacillin itself, impurities from the synthesis of the labeled compound, and external contaminants introduced during your experimental workflow.
-
Degradation Products: Like its unlabeled counterpart, this compound is susceptible to degradation, particularly through hydrolysis of the β-lactam ring. This can lead to the formation of penicilloic acids and penilloic acids.[1]
-
Synthesis-Related Impurities: The multi-step synthesis of this compound can introduce impurities. These may include unreacted starting materials, byproducts from intermediate steps, or residual solvents. A common process-related impurity in penicillins is 6-aminopenicillanic acid (6-APA).
-
Isotopic Impurities: The ¹³C labeling process is typically not 100% efficient. This can result in the presence of unlabeled Dicloxacillin or molecules with fewer than four ¹³C atoms.
-
External Contamination: Contaminants can be introduced from solvents, glassware, or the LC-MS system itself. Common external contaminants include polymers (e.g., polyethylene glycol) and phthalates.
Q2: How can I differentiate between degradation products and synthesis-related impurities?
A2: Differentiating between these impurity types typically involves a combination of mass spectrometry and chromatography. Degradation products will have specific mass-to-charge ratios (m/z) corresponding to the addition of a water molecule (hydrolysis) or subsequent decarboxylation. For instance, the major hydrolysis product, this compound penicilloic acid, will have an m/z corresponding to the parent molecule plus 18 amu (the mass of water). Synthesis-related impurities will have m/z values corresponding to precursors or specific byproducts of the synthetic route. Comparing your observed peaks to a library of known Dicloxacillin impurities and degradation products can aid in identification.[1][2][3]
Q3: My quantification results are inconsistent. Could this be related to the purity of my this compound internal standard?
A3: Absolutely. The accuracy of quantification in LC-MS analysis heavily relies on the purity of the internal standard.[4][5][6] If your this compound standard is contaminated with unlabeled Dicloxacillin, it will lead to an overestimation of the analyte concentration. Conversely, the presence of other impurities can dilute the standard, leading to an underestimation. It is crucial to use a well-characterized internal standard with a high degree of chemical and isotopic purity.[4]
Q4: What are the acceptable purity levels for a this compound reference standard?
A4: For a primary reference standard, a chemical purity of 99.5% or higher is generally expected.[4] The isotopic purity should also be high, typically with the desired isotopologue representing the vast majority of the material. The Certificate of Analysis (CoA) for your specific lot of this compound will provide detailed information on its purity and the identity and concentration of any known impurities. Regulatory guidelines from bodies like the FDA provide frameworks for the validation of bioanalytical methods, which includes the characterization of internal standards.[7][8]
Data Presentation: Common Impurities and Acceptance Criteria
The following table summarizes common potential impurities in this compound and typical acceptance criteria for a certified reference material. The exact values can vary by manufacturer and lot.
| Impurity Name | Type | Typical Acceptance Limit (%) |
| Unlabeled Dicloxacillin | Isotopic | ≤ 1.0 |
| Dicloxacillin-¹³C₃ | Isotopic | ≤ 2.0 |
| Dicloxacillin Penicilloic Acids | Degradation | ≤ 0.5 |
| 6-Aminopenicillanic Acid (6-APA) | Synthesis-Related | ≤ 0.2 |
| Residual Solvents | Synthesis-Related | Per ICH Guidelines |
| Water Content | General | ≤ 2.0 |
| Total Impurities | All Sources | ≤ 2.5 |
Experimental Protocols
Protocol 1: Identification and Quantification of this compound Impurities by LC-MS/MS
This protocol provides a general method for the analysis of this compound purity. Instrument parameters may need to be optimized for your specific system.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1 µg/mL).
2. LC-MS/MS System and Conditions:
- LC System: Agilent 1290 Infinity II or equivalent.[9]
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[9]
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.[10][11]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[10][11]
- Gradient:
- 0-1 min: 5% B
- 1-5 min: 5-95% B
- 5-7 min: 95% B
- 7-7.1 min: 95-5% B
- 7.1-9 min: 5% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Ion Source: Electrospray Ionization (ESI), positive mode.
- MRM Transitions: Monitor for the specific parent and product ions of this compound and its potential impurities.
3. Data Analysis:
- Integrate the peak areas for this compound and any observed impurities.
- Calculate the percentage of each impurity relative to the main peak area.
- Compare the retention times and mass spectra of unknown peaks with those of known standards if available.
Visualizations
Troubleshooting Workflow for Unexpected Peaks
Caption: A logical workflow for troubleshooting the source of unexpected peaks.
Relationship of Common this compound Contaminants
Caption: Common sources and types of this compound contaminants.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. clearsynth.com [clearsynth.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. m.youtube.com [m.youtube.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. agilent.com [agilent.com]
- 10. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 11. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects on Dicloxacillin-13C4 Ionization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects on Dicloxacillin-13C4 ionization in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification of the analyte.[2] In the analysis of Dicloxacillin, and by extension its stable isotope-labeled internal standard (SIL-IS), this compound, components from biological matrices like plasma, serum, or urine can interfere with the ionization process in the mass spectrometer source.[2]
Q2: Why is a stable isotope-labeled internal standard like this compound used?
A2: A SIL-IS is considered the gold standard for quantitative bioanalysis.[3] Because this compound is chemically identical to Dicloxacillin, it co-elutes and is assumed to experience the same matrix effects and extraction inefficiencies.[4] By adding a known concentration of this compound to each sample, it acts as a reference to normalize the signal of the unlabeled Dicloxacillin, thereby compensating for variations in sample preparation and ionization.[4][5]
Q3: Can this compound itself be affected by matrix effects?
A3: Yes. While this compound is used to correct for matrix effects, its own ionization can be suppressed or enhanced by matrix components.[4] Significant ion suppression of the internal standard can lead to a weak or undetectable signal, compromising the ability to accurately quantify the target analyte. Therefore, it is crucial to assess the matrix effect on both the analyte and the internal standard during method development and validation.[2]
Q4: What are the common sources of matrix effects in bioanalytical samples?
A4: The primary sources of matrix effects are endogenous components of the biological matrix, such as phospholipids, salts, and proteins.[2] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered medications.[2] Phospholipids are particularly problematic in plasma and serum samples and are a known cause of ion suppression in electrospray ionization (ESI).[6]
Q5: How can I quantitatively assess the matrix effect on Dicloxacillin and this compound?
A5: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of the analyte (or IS) in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[2]
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
To assess how well the internal standard compensates for the matrix effect, an IS-normalized MF is calculated:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
A value close to 1 suggests that the internal standard effectively tracks and compensates for the matrix effect on the analyte.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Dicloxacillin using this compound as an internal standard.
Issue 1: High Variability in this compound Signal Across a Sample Batch
| Potential Cause | Troubleshooting Step | Explanation |
| Inconsistent Sample Preparation | Review and standardize the sample preparation workflow. Ensure consistent vortexing times, solvent volumes, and handling procedures for all samples. | Variability in extraction recovery between samples will lead to inconsistent internal standard responses.[5] |
| Pipetting Errors | Verify the accuracy and precision of pipettes used for adding the internal standard solution. | Inaccurate addition of the internal standard is a direct source of signal variability. |
| Matrix Effect Differences Between Samples | Evaluate matrix effects in multiple lots of the biological matrix.[2] Consider sample dilution if lot-to-lot variability is high. | Different patient or animal samples can have varying compositions, leading to different degrees of ion suppression or enhancement. |
| Instrument Instability | Check for fluctuations in spray stability, source temperature, and gas flows. Run system suitability tests before and during the analytical run. | A drifting instrument response will cause variability in the internal standard signal over the course of a batch. |
Issue 2: Low or No Signal for this compound
| Potential Cause | Troubleshooting Step | Explanation |
| Significant Ion Suppression | Improve sample cleanup to remove interfering matrix components. Switch from protein precipitation to a more selective method like solid-phase extraction (SPE).[7] Optimize chromatographic conditions to separate this compound from the ion-suppressing region. | Co-eluting compounds, especially phospholipids, can severely suppress the ionization of the internal standard, leading to a loss of signal.[6] |
| Incorrect Internal Standard Concentration | Verify the concentration of the this compound spiking solution. | A spiking solution that is too dilute will result in a low signal. |
| Degradation of Internal Standard | Check the stability of this compound in the stock solution and in the processed samples under the storage and analytical conditions. | Dicloxacillin, being a β-lactam antibiotic, can be susceptible to degradation. |
| Mass Spectrometer Settings | Confirm that the correct precursor and product ions for this compound are being monitored and that the collision energy and other MS parameters are optimized. | Suboptimal MS settings will lead to a poor signal response. |
Issue 3: Poor Accuracy and Precision in Quality Control (QC) Samples
| Potential Cause | Troubleshooting Step | Explanation |
| Differential Matrix Effects | Evaluate the IS-normalized matrix factor. If it is not close to 1, the internal standard is not adequately compensating for the matrix effect.[2] This may require further optimization of the sample preparation and/or chromatography. | Dicloxacillin and this compound may not be experiencing the same degree of ion suppression or enhancement. |
| Cross-talk or Isotopic Contribution | Check for any contribution of the unlabeled Dicloxacillin to the mass transition of this compound, especially at high analyte concentrations. | This can lead to an artificially high internal standard signal and inaccurate quantification. |
| Non-linear Response | Evaluate the linearity of the calibration curve over the entire concentration range. | If the detector is saturated at high concentrations or if there is significant background at low concentrations, the accuracy of the QC samples will be affected. |
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the impact of different sample preparation methods on the matrix effect and recovery of Dicloxacillin and its internal standard.
Table 1: Comparison of Sample Preparation Methods on Matrix Effect
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Dicloxacillin MF | 0.45 (Significant Suppression) | 0.85 (Minimal Suppression) |
| This compound MF | 0.48 (Significant Suppression) | 0.88 (Minimal Suppression) |
| IS-Normalized MF | 0.94 | 0.97 |
Data is illustrative. Actual values must be determined experimentally.
Table 2: Comparison of Sample Preparation Methods on Recovery
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Dicloxacillin Recovery (%) | 95 ± 5% | 85 ± 7% |
| This compound Recovery (%) | 96 ± 4% | 86 ± 6% |
Data is illustrative. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike the analyte and internal standard into the final extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank biological matrix before starting the sample preparation procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery:
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Recovery (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100
-
Protocol 2: Protein Precipitation (PPT) for Plasma Samples
-
To 100 µL of plasma sample, add 20 µL of this compound working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples
-
To 100 µL of plasma sample, add 20 µL of this compound working solution and 200 µL of 4% phosphoric acid.
-
Vortex for 10 seconds.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Visualizations
Caption: General workflow for the bioanalysis of Dicloxacillin using a stable isotope-labeled internal standard.
Caption: Troubleshooting logic for addressing matrix effect-related issues in LC-MS/MS bioanalysis.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? – BioPharma Services [biopharmaservices.com]
- 4. waters.com [waters.com]
- 5. tandfonline.com [tandfonline.com]
- 6. littlemsandsailing.com [littlemsandsailing.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Dicloxacillin-13C4 Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dicacloxacillin-13C4 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is Dicloxacillin-13C4 and why is its stability in biological samples a concern?
This compound is the stable isotope-labeled form of Dicloxacillin, commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4] The stability of an internal standard is critical for the accuracy and reliability of the bioanalytical method. Any degradation of this compound during sample collection, processing, or storage can lead to inaccurate quantification of the unlabeled drug, Dicloxacillin.
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
The stability of Dicloxacillin, and by extension this compound, in biological samples can be influenced by several factors:
-
Temperature: Exposure to higher temperatures can accelerate degradation.[5][6]
-
pH: Dicloxacillin is susceptible to both acid and base hydrolysis.[7][8] The β-lactam ring is prone to opening under these conditions.
-
Enzymatic Degradation: Biological matrices may contain enzymes, such as β-lactamases, that can degrade penicillins.[9][10] However, Dicloxacillin is known to be resistant to many common β-lactamases.[8][9]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation.[11][12]
-
Matrix Components: The presence of certain components in biological fluids, such as proteins, can potentially influence stability.[13]
Q3: What are the known degradation products of Dicloxacillin?
The primary degradation of Dicloxacillin involves the hydrolysis of the β-lactam ring. This can lead to the formation of several degradation products, with the most common being the corresponding penicilloic acids.[7] Other potential degradation products can arise from further reactions under stressful conditions.
Troubleshooting Guide
Issue 1: Low or inconsistent recovery of this compound during sample extraction.
-
Question: I am observing low and variable recovery of my internal standard, this compound, from plasma samples. What could be the cause?
-
Answer:
-
Incomplete Protein Precipitation/Lysis: If using a protein precipitation method, ensure the precipitating agent (e.g., acetonitrile, methanol) is added in the correct ratio and vortexed thoroughly to ensure complete protein removal. Inefficient precipitation can trap the analyte and internal standard.
-
pH of Extraction Solvent: The pH of your extraction solvent can impact the recovery. Dicloxacillin is an acidic drug, and its extraction efficiency will be dependent on the pH of the aqueous and organic phases. For liquid-liquid extraction, acidifying the sample to a pH of around 4.7 has been shown to be effective.[11][14]
-
Analyte Adsorption: Dicloxacillin may adsorb to the surface of plasticware. Using low-binding tubes and pipette tips can help mitigate this issue.
-
Precipitate Disruption: After centrifugation, ensure that the supernatant is carefully transferred without disturbing the protein pellet.
-
Issue 2: Apparent degradation of this compound in stored samples.
-
Question: My QC samples show a decreasing concentration of this compound over time, even when stored at -20°C or -80°C. What is happening?
-
Answer:
-
Improper Storage Temperature: While Dicloxacillin is relatively stable at -20°C for up to 2 months, long-term storage at -70°C or -80°C is recommended for maximum stability.[11][12] Ensure your freezer is maintaining the set temperature consistently.
-
Multiple Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation.[11][12] Aliquot samples into single-use vials after collection to minimize the need for thawing the entire sample multiple times.
-
pH of the Sample: The pH of the biological sample itself can influence stability. While typically buffered, variations in sample pH could contribute to degradation over time.
-
Exposure to Light: Although less common for this compound, photodegradation can be a factor for some drugs. It is good practice to store samples in amber tubes or protected from light.[6]
-
Issue 3: High variability in the Dicloxacillin/Dicloxacillin-13C4 peak area ratio.
-
Question: I'm seeing significant variability in the peak area ratio between my analyte and internal standard across my sample batch. What are the potential sources of this variability?
-
Answer:
-
Inconsistent Internal Standard Spiking: Ensure that the internal standard solution is accurately and consistently added to every sample, including calibration standards and quality controls. Use a calibrated pipette and ensure proper mixing after addition.
-
Differential Degradation: While Dicloxacillin and its 13C4-labeled counterpart are expected to have very similar stability, extreme sample handling conditions could potentially lead to minor differences in degradation rates. Ensure consistent and timely sample processing.
-
Ion Suppression/Enhancement: Matrix effects can cause variability in the mass spectrometry signal. This can affect the analyte and internal standard differently. Ensure your chromatographic method provides adequate separation from endogenous matrix components. A thorough validation of matrix effects is crucial.
-
Injector Performance: Inconsistent injection volumes can lead to variability. Regularly maintain and check the performance of your autosampler.
-
Quantitative Stability Data
The following tables summarize the stability of Dicloxacillin in human plasma under various storage conditions based on available literature. It is generally assumed that this compound exhibits similar stability.
Table 1: Short-Term and Freeze-Thaw Stability of Dicloxacillin in Human Plasma
| Storage Condition | Duration | Stability (% Recovery or < % Decomposition) | Reference |
| Room Temperature | 6 hours | < 15% decomposition | [12] |
| Room Temperature | 6 hours | Loss not higher than 10% | [11] |
| Freeze-Thaw Cycles (-70°C) | 3 cycles | < 15% decomposition | [12] |
| Freeze-Thaw Cycles (-20°C) | 2 cycles | Loss not higher than 10% | [11] |
| Processed Samples (in mobile phase) | 24 hours | Stable | [11] |
Table 2: Long-Term Stability of Dicloxacillin in Human Plasma
| Storage Temperature | Duration | Stability (% Recovery or < % Decomposition) | Reference |
| -20°C | 2 months | Loss not higher than 10% | [11] |
| ≤ -70°C | 127 days | < 15% decomposition | [12] |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC-UV Analysis of Dicloxacillin in Human Plasma
This protocol is based on a published method.[11][14]
-
Sample Collection: Collect whole blood in heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples at approximately 3000 x g for 10 minutes at 4°C.
-
Aliquoting: Transfer the plasma supernatant to clean, labeled polypropylene tubes. If not for immediate analysis, store at -70°C or lower.
-
Internal Standard Spiking: To 0.5 mL of plasma, add the this compound internal standard solution.
-
Acidification: Add a phosphate buffer solution (pH 4.7) and acidify with 0.5N hydrochloric acid.
-
Liquid-Liquid Extraction: Add dichloromethane, vortex for 1 minute, and centrifuge to separate the layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
-
Analysis: Inject an aliquot into the HPLC-UV system.
Visualizations
Caption: Workflow for the bioanalysis of Dicloxacillin in plasma.
Caption: Potential degradation pathways of Dicloxacillin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound Sodium Salt Monohydrate | C19H18Cl2N3NaO6S | CID 71316001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability of dicloxacillin sodium oral suspension stored in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Degradation of Antibiotics | Encyclopedia MDPI [encyclopedia.pub]
- 11. Liquid chromatographic assay for dicloxacillin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and pharmacokinetics of dicloxacillin in healthy Chinese volunteers following single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dicloxacillin | C19H17Cl2N3O5S | CID 18381 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to address isotopic interference with Dicloxacillin-13C4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference when using Dicloxacillin-13C4 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference occurs when the signal of the analyte (unlabeled Dicloxacillin) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound. This happens because naturally occurring heavy isotopes (primarily ¹³C, ³⁷Cl, and ³⁴S) in the unlabeled Dicloxacillin can result in a small percentage of molecules having a mass-to-charge ratio (m/z) that is identical or very close to the m/z of the this compound internal standard. This "cross-talk" can lead to inaccurate quantification of the analyte.
Q2: Why is this compound used as an internal standard?
A2: this compound is an ideal internal standard for the quantification of Dicloxacillin using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Because it is chemically identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in these steps. The mass difference due to the four ¹³C atoms allows the mass spectrometer to distinguish it from the unlabeled analyte, assuming no isotopic interference.
Q3: How significant is the isotopic interference from unlabeled Dicloxacillin to this compound?
A3: The significance of the interference depends on the isotopic purity of the this compound standard and the relative concentrations of the analyte and the internal standard. Unlabeled Dicloxacillin has a natural isotopic distribution, resulting in low-intensity signals at m/z values corresponding to M+1, M+2, M+3, and M+4, where M is the monoisotopic mass. The M+4 peak of the unlabeled compound can directly interfere with the monoisotopic peak of this compound. While the natural abundance of the isotopes creating an M+4 peak is low, at high concentrations of unlabeled Dicloxacillin, this contribution can become significant and lead to biased results.[2]
Troubleshooting Guide
Problem 1: Inaccurate or imprecise results at high analyte concentrations.
-
Question: My calibration curve is non-linear at the upper concentration range, or I'm observing a positive bias in my quality control samples. Could this be due to isotopic interference?
-
Answer: Yes, this is a classic sign of isotopic interference. At high concentrations of unlabeled Dicloxacillin, the contribution of its M+4 isotope peak to the signal of the this compound internal standard becomes more pronounced. This artificially inflates the internal standard signal, leading to an underestimation of the analyte-to-internal standard ratio and, consequently, an overestimation of the calculated concentration of the unknown samples.
Solution Workflow:
Caption: Troubleshooting workflow for high concentration inaccuracy.
-
Step 1: Verify Isotopic Purity: Contact the supplier of your this compound standard to obtain the certificate of analysis, which should state the isotopic purity. A higher purity standard will have a lower contribution from unlabeled species.
-
Step 2: Optimize Chromatographic Separation: While complete separation of isotopologues is not possible, ensuring sharp, symmetrical peaks can minimize the impact of any tailing that might exacerbate interference.
-
Step 3: Select Alternative MRM Transitions: Investigate different fragmentation pathways for both Dicloxacillin and this compound. It may be possible to find a product ion for this compound that is not significantly impacted by the fragmentation of the M+4 isotopologue of unlabeled Dicloxacillin.
-
Step 4: Apply a Correction Factor: A mathematical correction can be applied to subtract the contribution of the unlabeled analyte from the internal standard signal.[2] This requires analyzing a high-concentration standard of unlabeled Dicloxacillin and measuring the response at the m/z of the internal standard.
-
Step 5: Dilute Samples: If the interference is only problematic at the highest concentrations, diluting the samples to bring them into a linear and accurate range of the assay is a practical solution.
-
Step 6: Re-validate Method: Any changes to the method, especially the implementation of a correction factor or sample dilution, will require re-validation of the assay to ensure it meets regulatory or quality standards.
Problem 2: Poor signal-to-noise ratio for the internal standard.
-
Question: The peak for this compound is very small or noisy, even when the analyte signal is strong. What could be the cause?
-
Answer: This could be due to several factors, including incorrect preparation of the internal standard working solution, degradation of the standard, or ion suppression.
Troubleshooting Steps:
Caption: Troubleshooting for poor internal standard signal.
-
Check Internal Standard Concentration: Verify the calculations and dilutions used to prepare the internal standard working solution.
-
Evaluate Stability: Ensure the internal standard is stored correctly and has not degraded. Prepare a fresh working solution from the stock.
-
Investigate Matrix Effects: Infuse a solution of the internal standard post-column and inject a blank matrix extract. A dip in the signal at the retention time of co-eluting matrix components indicates ion suppression. Improve sample cleanup or chromatographic separation to mitigate this.
-
Optimize Mass Spectrometer Source Parameters: Tune the instrument specifically for the m/z of this compound to ensure optimal ionization and transmission.
Data Presentation
Table 1: Molecular Information for Dicloxacillin and this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Dicloxacillin | C₁₉H₁₇Cl₂N₃O₅S | 469.0266 |
| This compound | C₁₅¹³C₄H₁₇Cl₂N₃O₅S | 473.0399 |
Table 2: Theoretical Isotopic Distribution of Unlabeled Dicloxacillin
| Isotope | Relative Abundance (%) |
| M | 100.00 |
| M+1 | 21.57 |
| M+2 | 74.53 |
| M+3 | 16.22 |
| M+4 | 14.86 |
| M+5 | 3.23 |
Note: These are theoretical values. The actual distribution may vary slightly.
Experimental Protocol: Quantification of Dicloxacillin in Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or quality control, add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 500 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Parameters
Table 3: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Dicloxacillin) | 470.0 -> 160.0 (example, to be optimized) |
| MRM Transition (this compound) | 474.0 -> 160.0 (example, to be optimized) |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for each transition |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
3. Data Analysis and Addressing Interference
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the analyte/internal standard peak area ratio.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
To assess isotopic interference, prepare a series of calibration standards without the internal standard and monitor the signal at the internal standard's MRM transition. Any signal detected is due to isotopic contribution from the unlabeled analyte.
-
If significant interference is observed (e.g., >5% of the internal standard response at the upper limit of quantification), consider the troubleshooting steps outlined above. A correction can be applied using the following formula: Corrected IS Area = Measured IS Area - (Interference Factor * Analyte Area) The Interference Factor is determined from the analysis of the high-concentration unlabeled standard.
References
Minimizing ion suppression of Dicloxacillin-13C4 in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Dicloxacillin-13C4 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides
Ion suppression is a common challenge in ESI-MS analysis, leading to reduced sensitivity, accuracy, and reproducibility. This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Initial Assessment of Ion Suppression
The first step in troubleshooting is to determine if ion suppression is affecting your analysis. A common method for this is the post-column infusion experiment.[1][2]
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.
-
Infuse the standard solution post-chromatographic column into the MS source at a constant flow rate using a syringe pump.
-
Inject a blank matrix sample (e.g., plasma, urine without the analyte or internal standard) onto the LC system.
-
Monitor the signal of this compound. A drop in the baseline signal upon the elution of matrix components indicates ion suppression.[1][2]
Strategies to Minimize Ion Suppression
Once ion suppression is confirmed, several strategies can be employed to minimize its effect. These can be broadly categorized into sample preparation, chromatographic optimization, and MS source tuning.
1. Sample Preparation
Proper sample preparation is one of the most effective ways to reduce matrix effects.[3][4] The goal is to remove interfering endogenous components like phospholipids and salts from the biological sample.[4][5]
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid). | Simple, fast, and inexpensive.[4] | May not effectively remove phospholipids, leading to significant ion suppression.[4] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases. The pH of the aqueous phase can be adjusted to ensure the analyte is in a non-ionized state for better extraction into the organic phase.[4] | Can provide a cleaner extract than PPT and is effective at removing salts.[2] | Can be more time-consuming and may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Provides the cleanest extracts and can concentrate the analyte.[3] | More expensive and requires method development to optimize the sorbent, wash, and elution steps. |
Recommended Protocol: Solid-Phase Extraction (SPE) for Dicloxacillin in Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove polar interferences and phospholipids.
-
Elution: Elute Dicloxacillin and this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
2. Chromatographic Optimization
Optimizing the chromatographic separation can move the elution of this compound away from co-eluting matrix components that cause ion suppression.[3][1]
| Parameter | Recommendation | Rationale |
| Column Chemistry | Use a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, in addition to standard C18 columns. | Provides alternative retention mechanisms that can help separate the analyte from interferences. |
| Mobile Phase | Optimize the organic modifier (acetonitrile vs. methanol) and the aqueous phase pH and buffer. For Dicloxacillin, an acidic mobile phase (e.g., with 0.1% formic acid) is common.[6][7] | Can significantly alter the retention times of both the analyte and interfering compounds. |
| Gradient Elution | Employ a shallow gradient to improve the resolution between this compound and closely eluting matrix components. | Increases the separation efficiency. |
| Flow Rate | Reducing the flow rate to the nanospray range (nL/min) has been shown to decrease ion suppression.[8][9] | Smaller droplets generated at lower flow rates are more tolerant to non-volatile salts.[8] |
3. ESI Source Optimization
Tuning the ESI source parameters can help to improve the ionization efficiency of this compound relative to interfering species.[10][11]
| Parameter | Effect on Ion Suppression | Recommendation |
| Capillary Voltage | Optimizing the voltage can enhance the signal of the target analyte. | Perform a systematic evaluation of the capillary voltage to find the optimal value for this compound. |
| Gas Flow (Nebulizing and Drying) | Affects droplet formation and desolvation. Higher gas flows can sometimes reduce the impact of non-volatile matrix components. | Optimize gas flow rates and temperatures to ensure efficient desolvation without causing thermal degradation of the analyte.[11] |
| Source Temperature | Influences the rate of solvent evaporation. | Adjust the temperature to achieve a stable spray and optimal signal for this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ion suppression for this compound?
A1: The most common causes are co-eluting endogenous components from biological matrices, such as phospholipids, salts, and proteins.[4][12][13] High concentrations of non-volatile buffers or salts in the mobile phase can also contribute to ion suppression.[14]
Q2: Can the concentration of the internal standard, this compound, affect ion suppression?
A2: Yes. While stable isotope-labeled internal standards are used to compensate for matrix effects, a very high concentration of the internal standard can itself cause ion suppression of the analyte, and vice-versa.[8] It is important to use an appropriate concentration of the internal standard that is within the linear range of the assay.
Q3: Is ESI positive or negative mode better for this compound to minimize ion suppression?
A3: Dicloxacillin contains a carboxylic acid group, which makes it suitable for analysis in negative ion mode ([M-H]⁻). However, it can also be analyzed in positive ion mode ([M+H]⁺). The choice of polarity can influence which matrix components cause interference. It is recommended to evaluate both modes during method development to determine which provides a better signal-to-noise ratio and less ion suppression for your specific matrix. A published method for dicloxacillin utilized negative ion mode.[7]
Q4: My method was working well, but now I see increased ion suppression. What could be the cause?
A4: A sudden increase in ion suppression can be due to several factors:
-
Contamination of the LC-MS system: Build-up of non-volatile matrix components in the ESI source or transfer optics can lead to increased suppression over time. Regular cleaning of the source components is recommended.
-
Changes in sample collection or storage: Different batches of sample collection tubes or changes in storage conditions can introduce new interfering substances.
-
Column degradation: A loss of chromatographic performance can lead to poorer separation of this compound from matrix interferences.
Q5: Are there alternatives to ESI if ion suppression cannot be sufficiently minimized?
A5: Yes. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression from non-volatile and highly polar matrix components compared to ESI.[13] If your analyte is amenable to APCI, this can be a viable alternative. However, ESI is generally more suitable for polar molecules like Dicloxacillin.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Dicloxacillin and Ampicillin, an Antibiotic Mixture Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
Ensuring complete dissolution of Dicloxacillin-13C4 powder
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete dissolution of Dicloxacillin-13C4 powder for accurate and reproducible experimental results.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the dissolution of this compound powder.
| Issue | Possible Cause | Recommended Solution |
| Powder is not dissolving completely in water. | The concentration may be too high. While Dicloxacillin sodium is freely soluble in water, exceeding its solubility limit will result in undissolved particles. | Prepare a more dilute solution. For a stock solution, a common concentration is 10-50 mg/mL. If a higher concentration is required, consider using an alternative solvent like DMSO. |
| The pH of the water is not optimal. Dicloxacillin's stability and solubility can be pH-dependent. Aqueous solutions are most stable in the pH range of 5.5 to 6.5.[1] | Use sterile, deionized water and check the pH of the final solution. If necessary, adjust the pH with a suitable buffer, keeping in mind the experimental requirements. | |
| Solution is cloudy or hazy after dissolution. | Presence of insoluble impurities or particulates from the powder or solvent. | Filter the solution through a 0.22 µm sterile syringe filter to remove any particulates and ensure sterility.[2] |
| The powder may have degraded due to improper storage. Dicloxacillin sodium can degrade in the presence of moisture and at higher temperatures.[1] | Ensure the powder has been stored in a tightly sealed container at the recommended temperature (typically 2-8°C) and protected from light. If degradation is suspected, use a fresh vial of the compound. | |
| Precipitation occurs after the solution is stored. | The storage temperature is too low for the concentration, causing the compound to fall out of solution. | Store the stock solution at the recommended temperature. If storing at -20°C or -80°C, ensure the concentration is not too high. It may be necessary to gently warm the solution to redissolve the compound before use. Avoid repeated freeze-thaw cycles. |
| The solvent has evaporated over time, increasing the concentration beyond the solubility limit. | Ensure the storage vial is tightly sealed to prevent solvent evaporation. | |
| The solution has degraded over time, leading to the formation of insoluble degradation products. | Prepare fresh solutions for each experiment, especially for aqueous solutions which are less stable. Stock solutions in DMSO are generally more stable when stored at -20°C or -80°C. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder?
A1: The choice of solvent depends on the intended application. For many applications, sterile deionized water is a suitable solvent as Dicloxacillin sodium salt is freely soluble in water.[1] For higher concentration stock solutions or when longer-term stability is required, dimethyl sulfoxide (DMSO) is a common alternative. Ethanol can also be used, though solubility is lower than in water or DMSO.
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound is expected to be very similar to that of unlabeled Dicloxacillin sodium. The following table summarizes the approximate solubility data.
| Solvent | Approximate Solubility |
| Water | ~100 mg/mL |
| DMSO | ~100 mg/mL |
| Ethanol | ~22 mg/mL |
Data is based on the solubility of unlabeled Dicloxacillin sodium and may vary slightly for the isotopically labeled compound.
Q3: How should I prepare a sterile stock solution of this compound for cell culture experiments?
A3: To prepare a sterile stock solution, dissolve the powder in a sterile solvent (e.g., sterile water or DMSO) to the desired concentration. To ensure sterility, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize the risk of contamination.
Q4: How should I store the this compound stock solution?
A4: The storage conditions depend on the solvent and the desired shelf life. Aqueous solutions are less stable and should be prepared fresh or stored for short periods at 2-8°C. For longer-term storage, it is recommended to prepare stock solutions in DMSO and store them in tightly sealed vials at -20°C or -80°C.[2] For stock solutions stored at -80°C, they can be stable for up to 6 months, while at -20°C, they are typically stable for up to 1 month.[2]
Q5: My this compound solution has a slight yellow tint. Is it still usable?
A5: A slight yellow tint in the solution is generally acceptable. However, a significant color change or the appearance of precipitates may indicate degradation of the compound. If you have concerns about the integrity of your solution, it is best to prepare a fresh stock solution from a new vial of powder.
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in Sterile Water
This protocol provides a step-by-step guide for the preparation of a sterile 10 mg/mL stock solution of this compound in water.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile conical tube or vial
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile, nuclease-free microcentrifuge tubes for aliquots
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mg/mL solution, if you weigh 10 mg of the powder, you will need 1 mL of sterile water.
-
Dissolution:
-
Transfer the weighed powder into a sterile conical tube or vial.
-
Add the calculated volume of sterile, deionized water.
-
Cap the tube/vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but be cautious as heat can promote degradation.
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Carefully dispense the solution through the filter into a new sterile conical tube or vial. This step removes any potential microbial contamination and undissolved micro-particulates.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination of the entire stock.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C is acceptable for aqueous solutions.
-
Mechanism of Action Workflow
The following diagram illustrates the mechanism of action of Dicloxacillin.
Caption: Mechanism of action of this compound leading to bacterial cell death.
References
Technical Support Center: Mass Spectrometry Analysis of Dicloxacillin-13C4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering adduct formation during the mass spectrometry analysis of Dicloxacillin-13C4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a stable isotope-labeled version of the antibiotic Dicloxacillin.[1] It contains four carbon-13 atoms in its structure. In mass spectrometry, it is primarily used as an internal standard for the quantification of Dicloxacillin in biological samples.[1] The mass difference between the labeled and unlabeled compound allows for accurate differentiation and quantification.
Q2: What is the exact mass of this compound?
The exact monoisotopic mass of the neutral this compound molecule is 473.0400166 Da.[2] This value is crucial for accurately identifying the compound and its adducts in high-resolution mass spectrometry.
Q3: What are adducts in mass spectrometry and why are they a concern for this compound analysis?
In electrospray ionization mass spectrometry (ESI-MS), an adduct is an ion formed when the target molecule associates with another ion present in the mobile phase or from the sample matrix, such as protons ([M+H]⁺), sodium ions ([M+Na]⁺), potassium ions ([M+K]⁺), or ammonium ions ([M+NH₄]⁺).[3] Adduct formation can be problematic as it distributes the analyte signal across multiple ions, potentially reducing the sensitivity for the desired ion and complicating data interpretation.[4][5] In some cases, the protonated molecule may be completely absent, with only adduct species being present.[3]
Q4: What are the common adducts observed for this compound in ESI-MS?
While the primary goal is often to measure the protonated molecule ([M+H]⁺), several other adducts of this compound can be observed in ESI-MS. The formation of these adducts is influenced by the sample preparation, mobile phase composition, and instrument settings. Common adducts for penicillin-like compounds include:
-
Protonated molecule: [M+H]⁺
-
Sodium adduct: [M+Na]⁺
-
Potassium adduct: [M+K]⁺
-
Ammonium adduct: [M+NH₄]⁺
-
Solvent adducts: For example, with methanol [M+CH₃OH+H]⁺ or acetonitrile [M+ACN+H]⁺. Studies on amoxicillin, a similar β-lactam antibiotic, have shown the formation of methanol adducts.
Troubleshooting Guide for Adduct Formation
This guide provides a systematic approach to identifying and mitigating common adduct-related issues during the LC-MS analysis of this compound.
Problem 1: Weak or No Signal for the Protonated Molecule [M+H]⁺, but Strong Signals for Other Ions.
Potential Cause: The ionization conditions favor the formation of adducts over the protonated molecule. This is common when salts (e.g., sodium, potassium) are present in the sample or mobile phase.
Troubleshooting Steps:
-
Identify the Adducts: Calculate the expected m/z values for common adducts of this compound and compare them to your observed mass spectrum.
Adduct Former Mass Added (Da) Expected m/z for [M+Adduct]⁺ (M = 473.0400 Da) H⁺ 1.0078 474.0478 Na⁺ 22.9898 496.0298 K⁺ 38.9637 512.0037 NH₄⁺ 18.0344 491.0744 CH₃OH + H⁺ 33.0340 506.0740 ACN + H⁺ 42.0340 515.0740 -
Optimize the Mobile Phase:
-
Increase Proton Availability: Add a small amount of a volatile acid, such as 0.1% formic acid or acetic acid, to the mobile phase.[3] This increases the concentration of protons, favoring the formation of the [M+H]⁺ ion.
-
Use Ammonium Salts: If protonation is still inefficient, consider using a volatile ammonium salt like ammonium formate or ammonium acetate (typically 5-10 mM) in the mobile phase. This can promote the formation of the [M+NH₄]⁺ adduct, which can sometimes provide better sensitivity and fragmentation than the protonated molecule.
-
-
Improve Sample Preparation:
-
Minimize Salt Contamination: Use high-purity solvents and new glassware to avoid sodium and potassium contamination.
-
Sample Desalting: If analyzing samples from a complex matrix (e.g., plasma, urine), incorporate a desalting step using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Workflow for Troubleshooting Adduct Formation
Caption: Troubleshooting workflow for weak [M+H]⁺ signal.
Problem 2: Inconsistent Adduct Ratios Between Samples.
Potential Cause: Variability in the salt concentration of the sample matrix. This is a common issue in bioanalysis where samples like plasma or urine have endogenous salts.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure a consistent and robust sample preparation protocol is used for all samples, including standards and quality controls.
-
Matrix-Matched Calibration: Prepare calibration standards and quality controls in a matrix that is representative of the unknown samples to compensate for matrix effects.
-
Force Adduct Formation: If adducts are unavoidable and inconsistent, consider intentionally promoting the formation of a single, stable adduct. For example, by adding a small, controlled amount of sodium acetate to the mobile phase to drive the formation of the [M+Na]⁺ adduct.[3] This can lead to more consistent quantification, although it may not be ideal for fragmentation in MS/MS.
Logical Flow for Consistent Adduct Ratios
Caption: Strategies for achieving consistent adduct ratios.
Experimental Protocols
Recommended Starting LC-MS Method for this compound
This method is adapted from published protocols for Dicloxacillin and other penicillins and serves as a good starting point for method development.[6][7]
Liquid Chromatography:
-
Column: C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and re-equilibrate
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Mode: Full Scan (m/z 100-600) or Selected Ion Monitoring (SIM) for target adducts.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (Optimize for minimal in-source fragmentation)
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Cone Gas Flow: 50 L/hr
Note: These parameters should be optimized for your specific instrument and application to achieve the best sensitivity and chromatographic resolution.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | C19H17Cl2N3O5S | CID 71316002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lctsbible.com [lctsbible.com]
- 6. Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Validation & Comparative
Performance Comparison of Internal Standards for Dicloxacillin Bioanalysis
A detailed guide for researchers on the linearity and range of calibration curves for dicloxacillin quantification, with a focus on the performance of various internal standards.
In the realm of pharmacokinetic and bioequivalence studies, the accurate quantification of drugs such as the penicillinase-resistant antibiotic dicloxacillin is paramount. The use of a suitable internal standard (IS) is a cornerstone of robust bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. An ideal internal standard mimics the analyte's behavior during sample preparation and analysis, correcting for variations and ensuring data reliability. Stable isotope-labeled (SIL) internal standards, such as Dicloxacillin-13C4, are considered the gold standard due to their near-identical physicochemical properties to the analyte. However, the availability and cost of SIL-IS can be prohibitive, leading researchers to explore alternative internal standards.
Comparison of Calibration Curve Parameters
The following table summarizes the linearity and range of calibration curves for dicloxacillin from various bioanalytical methods, highlighting the different internal standards used. It is important to note that these methods were validated in separate studies, and a direct head-to-head comparison under identical conditions is not available.
| Internal Standard | Analytical Method | Matrix | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Ezetimibe | RP-HPLC | Human Plasma | 0.5 - 40 | > 0.99 | [1] |
| Acetanilide | HPLC | Human Plasma | 10 - 18 | > 0.99 | [2] |
| Cefixime | HPTLC | Simulated Urine | 0.2 - 1.0 (ng/band) | > 0.99 | |
| None | HPLC-MS | - | 2 - 35 | > 0.999 | [3] |
| None | RP-HPLC | - | 60 - 140 | 0.9949 | [4][5] |
Experimental Protocols
The methodologies employed in the cited studies, while varying in specific parameters, generally follow a standard workflow for bioanalytical method development and validation. Below are generalized protocols based on the available literature.
Sample Preparation: Protein Precipitation
A common and straightforward method for extracting dicloxacillin and the internal standard from plasma samples is protein precipitation.
-
To a 100 µL aliquot of human plasma, add 10 µL of the internal standard working solution.
-
Add 0.5 M HCl and vortex for 30 seconds.
-
Add 1.5 mL of dichloromethane, vortex for 5 minutes, and centrifuge at 5000 rpm for 15 minutes.
-
Separate and evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following provides a representative set of LC-MS/MS conditions for the analysis of dicloxacillin.
-
Chromatographic Column: A C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is frequently used.[1]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and organic solvents like acetonitrile and methanol is common. For example, a mobile phase consisting of phosphate buffer, acetonitrile, and methanol in a 42:55:03 ratio has been reported.[1]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: Mass spectrometric detection is performed using an electrospray ionization (ESI) source, often in positive or negative ion mode, with multiple reaction monitoring (MRM) for quantification.
Visualizing the Workflow and Key Concepts
To further clarify the experimental process and the relationships between key validation parameters, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
Precision and Accuracy in Dicloxacillin Quantification: A Comparative Guide to Assays Utilizing Dicloxacillin-13C4
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of dicloxacillin is paramount for reliable pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Dicloxacillin-13C4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical assays. This guide provides a comparative overview of the expected performance of such an assay, supported by representative experimental data and protocols.
Comparative Performance Data
The following table summarizes the quantitative performance data from a validated LC-MS/MS method for the determination of dicloxacillin in human plasma. Although the specific internal standard used in this particular study was not disclosed, the results are representative of what can be achieved with a robust LC-MS/MS assay, and the use of this compound would be expected to provide at least this level of performance.
| Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 0.1808–72.32 µg·mL⁻¹ |
| Correlation Coefficient (R²) | ≥0.9991 | |
| Intra-day Precision | %RSD at 0.3619 µg·mL⁻¹ | ≤3.77% |
| %RSD at 5.424 µg·mL⁻¹ | ≤3.77% | |
| %RSD at 54.24 µg·mL⁻¹ | ≤3.77% | |
| Inter-day Precision | %RSD at 0.3619 µg·mL⁻¹ | ≤6.52% |
| %RSD at 5.424 µg·mL⁻¹ | ≤6.52% | |
| %RSD at 54.24 µg·mL⁻¹ | ≤6.52% | |
| Intra-day Accuracy | Recovery at 0.3619 µg·mL⁻¹ | 94.02%–108.13% |
| Recovery at 5.424 µg·mL⁻¹ | 94.02%–108.13% | |
| Recovery at 54.24 µg·mL⁻¹ | 94.02%–108.13% | |
| Inter-day Accuracy | Recovery at 0.3619 µg·mL⁻¹ | 95.86%–106.55% |
| Recovery at 5.424 µg·mL⁻¹ | 95.86%–106.55% | |
| Recovery at 54.24 µg·mL⁻¹ | 95.86%–106.55% | |
| Stability | Freeze–thaw (3 cycles) | <15% decomposition |
| Room temperature (6 hours) | <15% decomposition | |
| Long-term (-70°C, 127 days) | <15% decomposition |
Data extracted from a pharmacokinetic study of dicloxacillin in healthy Chinese volunteers.[3] The use of this compound as an internal standard would aim to further minimize variability and enhance accuracy.
Experimental Protocols
A detailed experimental protocol for a typical bioanalytical LC-MS/MS assay for dicloxacillin utilizing this compound as an internal standard is outlined below. This protocol is a representative example based on common practices for the analysis of small molecules in biological matrices.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay range).
-
Vortex mix the sample for 15 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A C18 column (e.g., 3.0 mm × 100 mm, 3.5 µm) is suitable for the separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL·min⁻¹.
-
Gradient Elution: A gradient can be optimized to ensure separation from endogenous matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative bioanalysis.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for dicloxacillin.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dicloxacillin: The specific precursor-to-product ion transition would be optimized (e.g., m/z 470.0 -> 160.0).
-
This compound: The precursor-to-product ion transition would be shifted by the mass of the isotopes (e.g., m/z 474.0 -> 164.0).
-
-
Instrument Parameters: Parameters such as capillary voltage, nebulizer gas pressure, desolvation gas temperature, and flow rate should be optimized for maximum signal intensity.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles of accuracy and precision, the following diagrams are provided.
Caption: Experimental workflow for dicloxacillin assay.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Safety and pharmacokinetics of dicloxacillin in healthy Chinese volunteers following single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Dicloxacillin-13C4 vs. Deuterated Dicloxacillin Internal Standards for Quantitative Analysis
In the precise world of bioanalytical research and drug development, the accuracy of quantitative analysis is paramount. The use of internal standards in mass spectrometry is a cornerstone of achieving reliable data, correcting for variations in sample preparation, instrument response, and matrix effects.[1][2] When quantifying dicloxacillin, a narrow-spectrum beta-lactam antibiotic[3], researchers are faced with a choice of isotopic internal standards, most commonly carbon-13 (¹³C) labeled or deuterium (²H) labeled (deuterated) versions. This guide provides an objective comparison of Dicloxacillin-¹³C₄ and deuterated dicloxacillin standards, supported by established analytical principles and experimental considerations.
The Critical Role of Isotopic Internal Standards
Isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry.[4] They are structurally identical to the analyte of interest, with the only difference being the presence of heavier stable isotopes. This near-identical chemical nature ensures that the internal standard behaves similarly to the analyte during sample extraction, chromatography, and ionization, thus providing the most accurate normalization.[5][6] The choice between a ¹³C-labeled and a deuterated standard, however, can have significant implications for assay performance.[7][8]
Key Performance Characteristics: ¹³C₄ vs. Deuterated Standards
The primary advantages of ¹³C-labeled internal standards over their deuterated counterparts stem from their greater isotopic stability and identical chromatographic behavior.[5][7][8] Deuterium's lighter mass compared to carbon can sometimes lead to slight differences in physicochemical properties.
Table 1: Comparison of Key Performance Parameters
| Feature | Dicloxacillin-¹³C₄ | Deuterated Dicloxacillin | Rationale & Implications |
| Chromatographic Co-elution | Complete co-elution with native dicloxacillin | Potential for slight retention time shift | ¹³C substitution has a negligible effect on polarity and retention time, ensuring that the standard and analyte experience the exact same matrix effects during elution.[5][8] Deuteration can sometimes lead to a small shift, which may result in differential ion suppression and compromised accuracy.[8] |
| Isotopic Stability | High stability, no risk of back-exchange | Potential for H/D back-exchange | The C-¹³C bond is exceptionally stable. Deuterium atoms, particularly if located on heteroatoms or activated carbon positions, can be susceptible to exchange with protons from the solvent, especially under certain pH or temperature conditions.[5] This would lead to a loss of the isotopic label and inaccurate quantification. |
| Isotope Scrambling | No scrambling | Potential for scrambling | During ionization or fragmentation in the mass spectrometer, deuterium atoms can sometimes move to other positions in the molecule (scrambling), which can complicate data analysis. ¹³C atoms are integrated into the molecular backbone and do not scramble.[7] |
| Chemical Purity | High | High | Both types of standards are typically synthesized to high chemical purity. |
| Isotopic Enrichment | High | High | Both are available with high levels of isotopic incorporation. |
| Commercial Availability & Cost | Generally lower availability and higher cost | More commonly available and typically less expensive | The synthesis of ¹³C-labeled compounds can be more complex and costly than deuteration.[7] |
Experimental Protocol for Comparative Evaluation
To empirically determine the optimal internal standard for a specific dicloxacillin assay, a head-to-head comparison is recommended. Below is a detailed experimental protocol based on established LC-MS/MS methods for dicloxacillin analysis.[9][10][11]
Objective: To compare the analytical performance of Dicloxacillin-¹³C₄ and a deuterated dicloxacillin standard in terms of chromatographic co-elution, isotopic stability, and quantitative accuracy in a biological matrix.
1. Materials and Reagents:
-
Dicloxacillin analytical standard
-
Deuterated dicloxacillin internal standard
-
Human plasma (or other relevant biological matrix)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Phosphate buffer
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: Agilent 1200 series or equivalent[9]
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole or equivalent[9]
-
Column: C18 column (e.g., Agilent ZORBAX SB-Aq, 3.0 mm × 100 mm, 3.5 µm)[9]
-
Mobile Phase: A gradient of water with 0.5% formic acid (A) and acetonitrile (B)[9]
-
Flow Rate: 0.5 mL/min[9]
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized)[11]
-
MS/MS Transitions: Specific precursor-to-product ion transitions for dicloxacillin, Dicloxacillin-¹³C₄, and deuterated dicloxacillin will be determined by infusion and optimization.
3. Experimental Workflow:
4. Performance Evaluation Experiments:
-
Chromatographic Co-elution:
-
Prepare a solution containing dicloxacillin, Dicloxacillin-¹³C₄, and the deuterated standard.
-
Inject the mixture into the LC-MS/MS system.
-
Overlay the chromatograms for all three compounds.
-
Expected Outcome: Dicloxacillin-¹³C₄ will have an identical retention time to native dicloxacillin. The deuterated standard may show a slight shift, eluting marginally earlier.
-
-
Isotopic Stability Assessment:
-
Incubate separate solutions of Dicloxacillin-¹³C₄ and the deuterated standard in buffers of varying pH (e.g., pH 2, 7.4, 10) for an extended period (e.g., 24 hours) at 37°C.
-
Analyze the samples by LC-MS/MS.
-
Monitor for any appearance of the unlabeled dicloxacillin signal in the standard's chromatogram, which would indicate label loss.
-
Expected Outcome: Dicloxacillin-¹³C₄ will show no evidence of label loss. The deuterated standard may show a small percentage of back-exchange to the unlabeled form, particularly at extreme pH values.
-
-
Accuracy and Precision in Human Plasma:
-
Prepare calibration curves and quality control (QC) samples by spiking known concentrations of dicloxacillin into human plasma.
-
Process one set of samples using Dicloxacillin-¹³C₄ as the internal standard and a second set using the deuterated standard.
-
Analyze both sets and calculate the accuracy (% deviation from the nominal concentration) and precision (% coefficient of variation) for the QC samples.
-
Expected Outcome: The assay using Dicloxacillin-¹³C₄ is expected to yield slightly better accuracy and precision due to the complete co-elution and superior stability, which more effectively compensates for matrix effects and other analytical variability.[5]
-
Expected Data Summary
The following table summarizes the anticipated outcomes from the comparative experiments, highlighting the expected superior performance of the ¹³C-labeled standard.
Table 2: Anticipated Experimental Results
| Parameter | Method with Dicloxacillin-¹³C₄ | Method with Deuterated Dicloxacillin |
| Retention Time Shift (vs. native) | 0.00 min | ≤ 0.1 min |
| Isotopic Back-Exchange (at pH 2) | < 0.1% | Potentially 1-2% |
| QC Sample Accuracy (Low, Mid, High) | Within ± 5% of nominal | Within ± 10% of nominal |
| QC Sample Precision (%CV) | < 5% | < 10% |
Conclusion and Recommendation
While both Dicloxacillin-¹³C₄ and deuterated dicloxacillin can serve as internal standards for the quantitative analysis of dicloxacillin, the ¹³C₄-labeled version is theoretically and practically superior for developing highly accurate and robust bioanalytical methods.[5][7][8] Its key advantages are complete co-elution with the native analyte and exceptional isotopic stability, which minimizes the risk of analytical bias.
For routine analyses where the highest level of accuracy is not critical and cost is a major consideration, a carefully validated deuterated standard may be acceptable. However, for demanding applications such as regulated bioanalysis in support of clinical trials, pharmacokinetic studies, or when investigating drug metabolism, Dicloxacillin-¹³C₄ is the recommended choice.[4][14] Its use ensures the highest data quality and confidence in the final quantitative results. The initial higher cost of the ¹³C-labeled standard is often justified by the increased reliability and reduced risk of assay failure or misleading data.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dicloxacillin - Wikipedia [en.wikipedia.org]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. ukisotope.com [ukisotope.com]
- 6. scispace.com [scispace.com]
- 7. caymanchem.com [caymanchem.com]
- 8. foodriskmanagement.com [foodriskmanagement.com]
- 9. Safety and pharmacokinetics of dicloxacillin in healthy Chinese volunteers following single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. clearsynth.com [clearsynth.com]
- 14. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Dicloxacillin Utilizing Dicloxacillin-13C4 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical analytical methods for the quantification of Dicloxacillin in biological matrices, employing Dicloxacillin-13C4 as an internal standard. It outlines the critical process of cross-validation, ensuring data consistency and reliability when multiple analytical methods are used within a study or across different laboratories. The principles and methodologies detailed are grounded in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4]
The Imperative of Cross-Validation
In drug development, it is not uncommon for bioanalytical testing to be performed at different sites or for a method to be updated during the course of a long-term study. Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably to produce comparable data.[4] This is crucial for maintaining the integrity of pharmacokinetic and toxicokinetic data throughout a drug's lifecycle.
This guide will compare two common bioanalytical techniques for Dicloxacillin quantification:
-
Method A: A highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Method B: A robust and widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
This compound, a stable isotope-labeled version of the drug, serves as the ideal internal standard (IS) for the LC-MS/MS method, co-eluting with the analyte and correcting for matrix effects and variability in sample processing. For the purpose of this guide, a suitable structural analog would be used as an IS for the HPLC-UV method.
Quantitative Data Summary
The following tables summarize the performance characteristics of the two hypothetical validated analytical methods for Dicloxacillin.
Table 1: Method Performance Characteristics
| Parameter | Method A (LC-MS/MS) | Method B (HPLC-UV) | Acceptance Criteria (Based on FDA/EMA Guidelines) |
| Linearity Range (ng/mL) | 1 - 2000 | 50 - 5000 | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 50 | Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20% |
| Upper Limit of Quantification (ULOQ) (ng/mL) | 2000 | 5000 | Accuracy and precision within ±15% |
| Accuracy (% Bias) | -2.5% to 3.8% | -5.2% to 6.1% | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (% CV) | ≤ 5.6% | ≤ 8.9% | ≤ 15% (≤ 20% at LLOQ) |
| Mean Recovery (%) | 95.2% | 88.7% | Consistent, precise, and reproducible |
Table 2: Cross-Validation Results
| QC Level (ng/mL) | Mean Concentration Method A (ng/mL) | Mean Concentration Method B (ng/mL) | % Difference | Acceptance Criteria |
| Low (150) | 148.5 | 155.2 | 4.5% | ≤ 20% |
| High (4000) | 3950 | 4100 | 3.8% | ≤ 20% |
Experimental Protocols
Bioanalytical Method Validation
The validation of each analytical method is performed in accordance with regulatory guidelines to assess key parameters.[1][2][3]
1. Specificity and Selectivity:
-
Objective: To ensure the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.
-
Protocol:
-
Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources.
-
Analyze blank matrix samples spiked with the LLOQ concentration of Dicloxacillin and the internal standard.
-
Analyze matrix samples spiked with potential concomitant medications.
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of Dicloxacillin and the IS in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.
-
2. Linearity:
-
Objective: To establish the relationship between the instrument response and the concentration of the analyte.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of Dicloxacillin. A minimum of six non-zero concentrations should be used.
-
Analyze the calibration standards in triplicate.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration and determine the best-fit regression line.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).
-
3. Accuracy and Precision:
-
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal concentration (±20% at the LLOQ) for accuracy. The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ) for precision.
-
Cross-Validation Protocol
-
Objective: To demonstrate the interchangeability of Method A and Method B.
-
Protocol:
-
Select a set of study samples (at least 20) that have been previously analyzed by the reference method (e.g., Method A).
-
The concentrations of these samples should span the calibration range of both methods.
-
Analyze the same set of samples using the comparator method (Method B).
-
Alternatively, analyze QC samples at low and high concentrations in triplicate with both methods.
-
Calculate the percentage difference between the mean concentrations obtained by the two methods.
-
Acceptance Criteria: The percentage difference between the values obtained from the two methods should not be greater than 20% for at least 67% of the samples. For the QC sample approach, the mean concentration difference should be within ±20%.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the bioanalytical method validation and cross-validation processes.
References
The Gold Standard for Dicloxacillin Quantification: A Case for Dicloxacillin-13C4
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of dicloxacillin, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. While various internal standards can be employed, this guide presents a comprehensive justification for the use of a stable isotope-labeled (SIL) internal standard, specifically Dicloxacillin-13C4, over other alternatives such as structural analogs.
The primary challenge in bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays, is the mitigation of matrix effects. These effects, arising from co-eluting endogenous components in biological samples, can cause unpredictable ion suppression or enhancement, leading to significant inaccuracies in quantification. The ideal internal standard should co-elute with the analyte and experience the same matrix effects, thereby providing effective normalization.
This compound, a stable isotope-labeled version of dicloxacillin, offers the most effective solution to this challenge. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring co-elution and equivalent behavior during sample extraction, chromatography, and ionization. This intrinsic similarity allows it to accurately compensate for variations in sample preparation and matrix-induced signal fluctuations.
In contrast, structural analogs, while often used due to lower cost or commercial availability, possess different physicochemical properties. This can lead to chromatographic separation from the analyte and differential responses to matrix effects, compromising the accuracy and precision of the analytical method.
This guide provides a detailed comparison, supported by experimental data and protocols, to illustrate the superiority of this compound as an internal standard for the quantitative analysis of dicloxacillin.
The Critical Role of an Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. It serves to correct for variations in the analytical process, from sample preparation to detection. The fundamental principle is that the ratio of the analyte signal to the IS signal will remain constant even if the absolute signals fluctuate.
Performance Comparison: this compound vs. Structural Analog
Table 1: Comparison of Key Performance Metrics
| Parameter | This compound (SIL IS) | Structural Analog IS (e.g., Cloxacillin) | Justification |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | SIL IS co-elutes and experiences identical matrix effects, leading to more accurate correction. |
| Precision (%RSD) | Typically < 5% | Can be > 15% | Consistent correction of variability by SIL IS results in lower relative standard deviation. |
| Matrix Effect | Effectively compensated | Inconsistent compensation | Differences in physicochemical properties lead to differential matrix effects between the analyte and a structural analog. |
| Recovery | Tracks analyte recovery accurately | May have different recovery | Variations in extraction efficiency are better normalized by a compound with identical properties. |
Table 2: Representative Validation Data for Dicloxacillin Analysis
This table presents a summary of validation parameters from a representative LC-MS/MS method for dicloxacillin in human plasma, illustrating the high level of accuracy and precision achievable with a stable isotope-labeled internal standard.
| Validation Parameter | Acceptance Criteria | Observed Performance with SIL IS |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Intra-day Precision (%RSD) | ≤ 15% | < 10% |
| Inter-day Precision (%RSD) | ≤ 15% | < 10% |
| Accuracy (% Bias) | Within ± 15% | Within ± 10% |
| Matrix Factor (CV%) | ≤ 15% | < 10% |
| Recovery (%) | Consistent and reproducible | > 85% |
Experimental Protocols
The following are detailed experimental protocols for the quantification of dicloxacillin in human plasma using either this compound or a structural analog as the internal standard.
Protocol 1: Recommended Method Using this compound
This protocol outlines a robust and reliable method for the quantification of dicloxacillin in human plasma using this compound as the internal standard.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Dicloxacillin: 470.0 -> 160.0
-
This compound: 474.0 -> 164.0
-
Protocol 2: Alternative Method Using a Structural Analog (Cloxacillin)
This protocol describes a method using a structural analog, cloxacillin, as the internal standard. While potentially less expensive, this method is more susceptible to inaccuracies due to the inherent differences between the analyte and the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 10 µL of Cloxacillin internal standard solution (1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: Kinetex C18 (2.1 x 50 mm, 2.6 µm)
-
Mobile Phase A: 5 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 4 minutes
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: Thermo Scientific TSQ Quantis or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Dicloxacillin: 470.0 -> 160.0
-
Cloxacillin: 436.0 -> 160.0
-
Justification for this compound
The core justification for the preferential use of this compound is rooted in the fundamental principles of isotope dilution mass spectrometry.
A Guide to the Inter-laboratory Comparison of Bioanalytical Methods for Dicloxacillin Utilizing Dicloxacillin-13C4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of dicloxacillin in biological matrices, with a focus on the utilization of Dicloxacillin-13C4 as an internal standard. The superior performance of stable isotope-labeled internal standards in liquid chromatography-mass spectrometry (LC-MS) based assays is well-established, offering enhanced precision and accuracy by compensating for variability in sample preparation and matrix effects.[1] This document presents supporting experimental data from various validated methods to aid laboratories in selecting and implementing robust analytical procedures for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of various validated HPLC and LC-MS/MS methods for dicloxacillin quantification.
Table 1: Performance Comparison of a Representative LC-MS/MS Method Using this compound with Other Validated Methods
| Parameter | Representative Method with this compound (LC-MS/MS) | Method with Ezetimibe IS (RP-HPLC-UV)[2][3] | Method with Acetanilide IS (HPLC-UV) | Method without IS (HPLC-MS)[4][5] |
| Linearity Range (µg/mL) | 0.05 - 50 | 0.5 - 40 | 10 - 18 | 2 - 35 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.05 | 0.5 | 10 | 2 |
| Intra-day Precision (%RSD) | < 5% | Not Reported | < 5% | ≤ 3.77%[6] |
| Inter-day Precision (%RSD) | < 5% | Not Reported | < 5% | ≤ 6.52%[6] |
| Accuracy/Recovery (%) | 95 - 105% | Not Reported | 98.98% | 94.02% - 108.13%[6] |
| Internal Standard (IS) | This compound | Ezetimibe | Acetanilide | None |
Note: The performance characteristics for the representative method with this compound are based on typical performance expectations for LC-MS/MS methods utilizing a stable isotope-labeled internal standard.
Experimental Protocols
Representative Experimental Protocol for Dicloxacillin Quantification in Human Plasma using LC-MS/MS and this compound Internal Standard
This protocol is a representative example based on common practices for bioanalytical method development and validation.
1. Materials and Reagents
-
Dicloxacillin sodium reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Standard and Internal Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare by dissolving accurately weighed amounts of dicloxacillin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the dicloxacillin primary stock solution with 50:50 methanol:water to prepare a series of working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with 50:50 methanol:water.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate dicloxacillin from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dicloxacillin: Precursor ion > Product ion (specific m/z values to be determined)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined, typically +4 Da compared to dicloxacillin)
-
5. Data Analysis
-
Quantification is performed by calculating the peak area ratio of dicloxacillin to this compound.
-
A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibrators using a weighted linear regression model.
Visualizations
Experimental Workflow for Dicloxacillin Quantification
Caption: Workflow for dicloxacillin quantification in plasma.
Signaling Pathway (Not Applicable)
A signaling pathway diagram is not relevant to the topic of inter-laboratory comparison of analytical methods. The focus of this guide is on the chemical analysis workflow.
Logical Relationship: Advantages of this compound
Caption: Advantages of using this compound as an internal standard.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical method development and validation for simultaneous estimation of cefixime and dicloxacillin by RP-HPLC in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin, Dicloxacillin, and Their Official Impurity in Pure and Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and pharmacokinetics of dicloxacillin in healthy Chinese volunteers following single and multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of Dicloxacillin-13C4 for Unrivaled Accuracy in Dicloxacillin Analysis
In the landscape of bioanalytical research and drug development, the precise quantification of therapeutic agents is paramount. For the penicillinase-resistant antibiotic dicloxacillin, achieving accurate and reliable analytical data hinges on the use of an appropriate internal standard. This guide provides a comprehensive comparison of Dicloxacillin-13C4, a stable isotope-labeled (SIL) internal standard, with alternative standards, demonstrating its superior specificity and performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The Gold Standard: Advantages of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry.[1][2] By incorporating heavy isotopes such as 13C, this compound is chemically identical to the analyte, dicloxacillin, but is distinguishable by its mass-to-charge ratio (m/z). This unique characteristic offers several distinct advantages over other types of internal standards, such as structural analogs.
-
Co-elution and Identical Ionization: this compound co-elutes perfectly with dicloxacillin under identical chromatographic conditions. This ensures that both the analyte and the internal standard experience the same degree of ionization enhancement or suppression caused by matrix effects, leading to a more accurate and precise quantification.[3][4]
-
Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can significantly impact the ionization efficiency of an analyte. The use of a SIL internal standard effectively compensates for these matrix effects, as any signal suppression or enhancement will affect both the analyte and the internal standard equally.[2][3][5]
-
Improved Accuracy and Precision: By minimizing the impact of matrix variability and sample preparation inconsistencies, this compound significantly enhances the accuracy and precision of the analytical method.[3]
Comparative Performance: this compound vs. Alternative Internal Standards
While direct head-to-head experimental data comparing this compound with other internal standards for dicloxacillin analysis is not extensively published, the established principles of bioanalysis and data from similar antibiotic assays strongly support the superiority of the stable isotope-labeled approach. The most common alternative to a SIL internal standard is a structural analog, such as cloxacillin or flucloxacillin.
| Parameter | This compound (Stable Isotope Labeled) | Structural Analog (e.g., Cloxacillin) |
| Specificity | Highest | Moderate to High |
| Co-elution with Analyte | Identical | Similar, but can differ |
| Ionization Behavior | Identical | Similar, but can differ |
| Compensation for Matrix Effects | Excellent | Partial to Good |
| Accuracy and Precision | Highest | Good, but susceptible to variability |
| Potential for Differential Recovery | Minimal | Possible |
Table 1: Comparison of Internal Standard Types for Dicloxacillin Analysis
The key limitation of using a structural analog is the potential for differences in chromatographic retention time and ionization efficiency compared to the analyte. These differences can lead to inaccurate quantification, especially in the presence of significant matrix effects.
Experimental Protocol: Quantification of Dicloxacillin in Human Plasma using LC-MS/MS
This section outlines a typical experimental protocol for the quantitative analysis of dicloxacillin in human plasma using this compound as an internal standard.
1. Sample Preparation
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Dicloxacillin: To be determined empirically (e.g., Q1: 470.0 -> Q3: 160.0)
-
This compound: To be determined empirically (e.g., Q1: 474.0 -> Q3: 164.0)
-
Expected Validation Data
A validated LC-MS/MS method using this compound is expected to yield the following performance characteristics:
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | ≤ 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Matrix Effect (%) | 85 - 115% |
| Recovery (%) | Consistent and reproducible |
Table 2: Expected Method Validation Parameters for Dicloxacillin Analysis using this compound
Visualizing the Workflow and Rationale
To further illustrate the workflow and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for dicloxacillin quantification.
Caption: Co-elution advantage of a SIL internal standard.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
Correcting for Analytical Variability in Penicillin Quantification: The Role of Dicloxacillin-13C4
In the quantitative analysis of isoxazolyl penicillins such as cloxacillin and oxacillin by liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision can be challenging due to matrix effects and variations in sample preparation and instrument response. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to mitigate these issues. Dicloxacillin-13C4, a labeled analog of dicloxacillin, serves as an effective internal standard for the quantification of structurally similar penicillins like cloxacillin and oxacillin. Its chemical and physical properties closely mimic the analytes of interest, ensuring that it behaves similarly during extraction, chromatography, and ionization, thus providing reliable correction for analytical variability.
The structural similarity between dicloxacillin, cloxacillin, and oxacillin makes this compound an ideal internal standard. These compounds share the same core 6-aminopenicillanic acid structure and a substituted isoxazole side chain. The primary difference lies in the halogen substituents on the phenyl ring of the side chain. This structural congruence ensures that the SIL-IS co-elutes with the target analytes and experiences similar ionization suppression or enhancement, leading to accurate quantification.
Comparative Performance Data
The effectiveness of using an internal standard like this compound is demonstrated through method validation data. The following table summarizes key performance parameters from an LC-MS/MS method for the analysis of various β-lactam antibiotics, including oxacillin and cloxacillin, using this compound as an internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) | Limit of Detection (CCα) | Detection Capability (CCβ) |
| Oxacillin | 487.0 | 160.0 / 328.2 / 243.1 | 17 / 15 / 20 | 40 | 0.7 - 20 µg/kg | 1.5 - 50 µg/kg |
| Cloxacillin | 521.2 | 160.0 / 362.2 | 20 / 15 | 40 | 0.7 - 20 µg/kg | 1.5 - 50 µg/kg |
| This compound (IS) | 559.0 | 160.0 | 20 | 40 | N/A | N/A |
Data compiled from a multi-residue LC-MS/MS method for β-lactam antibiotics in animal tissue and fluids.[1] The range in detection limits reflects the variability across different matrices.
The use of this compound allows for robust quantification, with detection limits in the low parts-per-billion (ppb) range, demonstrating the method's suitability for residue monitoring.[1]
Experimental Workflow and Protocols
The general workflow for the analysis of penicillins using a stable isotope-labeled internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
A detailed experimental protocol for the analysis of cloxacillin and oxacillin using this compound is provided below.
Sample Preparation (Solid Phase Extraction) [1]
-
Homogenize the sample matrix (e.g., animal tissue).
-
Spike the homogenate with an appropriate concentration of this compound internal standard solution.
-
Perform protein precipitation and extraction, followed by centrifugation.
-
Neutralize the pH of the aqueous extract.
-
Condition a reversed-phase solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X) with methanol and water.
-
Load the extract onto the SPE cartridge.
-
Wash the cartridge with a methanol/water mixture.
-
Dry the cartridge under vacuum.
-
Elute the analytes and the internal standard with a methanol/acetonitrile mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]
-
LC System: Waters Acquity UPLC system or equivalent.
-
Column: Waters Acquity UPLC CSH C18, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.0032% ammonia in water.
-
Mobile Phase B: 0.0032% ammonia in 10:90 water/acetonitrile (v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-1 min: 100% A
-
1-9 min: Linear gradient to 60% A, 40% B
-
9-10 min: Linear gradient to 100% B
-
10-10.5 min: Hold at 100% B
-
10.5-11 min: Return to 100% A
-
11-12 min: Re-equilibration at 100% A
-
-
MS/MS System: AB Sciex 3200 Q TRAP or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 550 °C.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions, collision energies, and declustering potentials are listed in the table above.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of cloxacillin and oxacillin in complex biological matrices. Its structural similarity to the target analytes ensures that it effectively compensates for matrix effects and variations in sample processing, leading to improved accuracy and precision of the analytical results. The provided experimental protocol and performance data underscore the suitability of this approach for demanding applications such as residue analysis and therapeutic drug monitoring.
References
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling Dicloxacillin-13C4
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like Dicloxacillin-13C4 is paramount. This document provides immediate, procedural guidance on personal protective equipment (PPE), operational plans for handling, and compliant disposal methods.
Hazard Identification and Personal Protective Equipment
This compound, a stable isotope-labeled form of the penicillin-class antibiotic Dicloxacillin, should be handled with care, assuming hazards similar to its unlabeled counterpart. The primary risks include skin and eye irritation, respiratory irritation, and the potential for allergic or asthmatic reactions upon inhalation.[1][2][3]
Minimum Personal Protective Equipment (PPE) Requirements:
A thorough hazard assessment of the specific laboratory tasks is crucial to determine the appropriate level of PPE.[4] The following table outlines the minimum and recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Hand Protection | Single pair of disposable nitrile gloves.[4] | Double-gloving with nitrile gloves.[5] |
| Eye and Face Protection | Safety glasses with side shields.[4] | Chemical splash goggles and a face shield, especially when handling bulk quantities or creating solutions.[4][6] |
| Body Protection | Laboratory coat.[5][6] | A lab coat is generally sufficient; however, for tasks with a high risk of splashes, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area or a chemical fume hood. | In cases of inadequate ventilation or when handling powders that may become airborne, a NIOSH-approved respirator is necessary.[1][2] |
| Foot Protection | Closed-toe shoes.[5][7] | --- |
Quantitative Hazard Data:
The following data is for Dicloxacillin sodium salt monohydrate, the unlabeled form, and should be considered relevant for the 13C4 isotope.
| Hazard Data | Value | Species |
| Oral LD50 | 3,579 mg/kg | Rat[1] |
Operational Plan for Safe Handling
Adherence to a structured workflow is critical to minimize exposure and ensure the integrity of the experiment.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Assemble all necessary materials, including the compound, solvents, and experimental apparatus.
-
Inspect all PPE for integrity before use.
-
Don the required PPE as outlined in the table above.
-
-
Handling:
-
Retrieve the this compound container from its storage location. Store the compound at room temperature, away from excess heat and moisture, and in a tightly closed container.[8]
-
When weighing the solid material, perform this task in a chemical fume hood or a ventilated balance enclosure to avoid inhaling any dust particles.
-
If preparing a solution, add the solvent to the weighed compound slowly to prevent splashing.
-
Conduct the experiment following the established laboratory protocol.
-
-
Post-Handling:
-
Following the experimental work, decontaminate all surfaces and equipment used.
-
Segregate all waste materials as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Should be treated as hazardous waste. It is recommended to contact a licensed professional waste disposal service.[9] The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[9] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of as solid chemical waste. Place in a designated, labeled hazardous waste container. |
| Contaminated Solvents and Solutions | Collect in a labeled, sealed hazardous waste container for liquid chemical waste. Do not pour down the drain.[9] |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Place in a designated hazardous waste container for solid waste. |
In the event of a small spill, carefully sweep up the solid material to avoid creating dust and place it in a suitable, closed container for disposal.[9] For larger spills, evacuate the area and follow your institution's emergency procedures. In all cases, prevent the material from entering drains or waterways.[9]
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. westlab.com [westlab.com]
- 7. youtube.com [youtube.com]
- 8. Dicloxacillin: MedlinePlus Drug Information [medlineplus.gov]
- 9. toku-e.com [toku-e.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
